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  • Product: Methyl 2,6-dihydroxy-4-methoxybenzoate
  • CAS: 19722-76-0

Core Science & Biosynthesis

Foundational

Natural plant sources containing methyl 2,6-dihydroxy-4-methoxybenzoate

An In-depth Technical Guide on the Natural Occurrence and Therapeutic Potential of Hydroxy- and Methoxy- Substituted Benzoic Acid Methyl Esters For Distribution to: Researchers, Scientists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Natural Occurrence and Therapeutic Potential of Hydroxy- and Methoxy- Substituted Benzoic Acid Methyl Esters

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific compound, methyl 2,6-dihydroxy-4-methoxybenzoate, is not documented as a naturally occurring plant metabolite in current scientific literature, a diverse array of structurally similar hydroxy- and methoxy-substituted benzoic acid methyl esters have been isolated from various botanical sources. These related compounds exhibit a range of promising biological activities, from antioxidant and antimicrobial to potential antimalarial and anticancer effects. This technical guide provides a comprehensive overview of these natural analogues, their plant sources, and methods for their extraction and characterization. Furthermore, it delves into the general biosynthetic pathways of benzoic acid derivatives in plants and discusses the therapeutic potential of these molecules, thereby offering valuable insights for researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction: The Quest for Novel Bioactive Scaffolds

The chemical architecture of methyl 2,6-dihydroxy-4-methoxybenzoate presents an intriguing scaffold for potential biological activity, prompting an investigation into its natural origins. However, a thorough review of phytochemical literature reveals a current absence of this specific ester in the plant kingdom. This guide, therefore, pivots to a more holistic exploration of its close structural analogues that have been successfully isolated from natural sources. The substitution patterns of hydroxyl and methoxy groups on the benzene ring are critical determinants of a compound's physicochemical properties and, consequently, its biological function. Understanding the natural occurrence and bioactivity of these related esters can provide a predictive framework for the potential applications of yet-to-be-discovered or synthetically derived compounds.

Structurally Related Benzoates in the Plant Kingdom

Several plants have been identified as sources of benzoic acid methyl esters with substitution patterns analogous to the target compound. These discoveries underscore the biosynthetic versatility within the plant kingdom and offer a rich library of molecules for pharmacological screening.

Methyl 2,3-dihydroxy-4-methoxybenzoate

This compound has been isolated from the root bark of Dichrostachys cinerea, a plant used in traditional medicine.[1] Its corresponding carboxylic acid, 2,3-dihydroxy-4-methoxybenzoic acid, has been identified in sweet cherry fruits (Prunus avium) and spine grape (Vitis davidii).[1]

  • Biological Significance : The butanol fraction of Dichrostachys cinerea extract, from which methyl 2,3-dihydroxy-4-methoxybenzoate was isolated, demonstrated significant in-vivo antimalarial activity against Plasmodium berghei in mice.[1] This suggests that the phenolic constituents of this fraction, including the ester, may contribute to this therapeutic effect.[1] The presence of adjacent hydroxyl groups (a catechol moiety) is a key structural feature often associated with high antioxidant activity.[2]

Methyl 3,5-dihydroxy-4-methoxybenzoate

Isolated from the stem bark of Sacoglottis gabonensis, this compound provides another example of a naturally occurring dihydroxy-methoxy-substituted benzoate.[3][4]

  • Biological Significance : In one study, methyl 3,5-dihydroxy-4-methoxybenzoate was evaluated for spermicidal activity but was found to be inactive.[4] Further research is warranted to explore other potential biological activities of this compound.

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

This compound is a primary aroma constituent of oakmoss (Evernia prunastri), a lichen, and is often referred to as synthetic oakmoss in the fragrance industry.[5][6]

  • Industrial Relevance : Its distinct oak and treemoss aroma, coupled with its excellent fixative properties, makes it a valuable ingredient in perfumery.[6][7]

Other Notable Related Compounds
  • 2,3-Dihydroxybenzoic acid : Found in Phyllanthus acidus and the aquatic fern Salvinia molesta, this compound is also a biomarker for hydroxyl radical formation in vivo.[8][9]

  • Methyl 3,4-dihydroxy-5-methoxybenzoate : This ester has demonstrated antioxidant properties, offering protection to neuronal cells against oxidative damage.[10][11]

The following table summarizes the key natural sources of these structurally related compounds:

CompoundNatural Source(s)Plant Part(s)
Methyl 2,3-dihydroxy-4-methoxybenzoate Dichrostachys cinereaRoot Bark
2,3-Dihydroxy-4-methoxybenzoic acid Prunus avium (Sweet Cherry), Vitis davidii (Spine Grape)Fruit
Methyl 3,5-dihydroxy-4-methoxybenzoate Sacoglottis gabonensisStem Bark
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Evernia prunastri (Oakmoss)Lichen
2,3-Dihydroxybenzoic acid Phyllanthus acidus, Salvinia molestaNot specified
Methyl 3,4-dihydroxy-5-methoxybenzoate Not specified in detailNot specified

Biosynthesis of Benzoic Acid Derivatives in Plants

The biosynthesis of hydroxybenzoic acids in plants is primarily routed through the shikimate pathway. This intricate metabolic network gives rise to the aromatic amino acid L-phenylalanine, a universal precursor to a vast array of phenolic compounds.[12] The formation of dihydroxy- and methoxy-substituted benzoic acids likely involves a series of enzymatic modifications, including hydroxylations and O-methylations.[12]

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Benzoic_Acid_Precursor Benzoic Acid Precursor L_Phenylalanine->Benzoic_Acid_Precursor Side-chain shortening Dihydroxy_Intermediate Dihydroxy Intermediate Benzoic_Acid_Precursor->Dihydroxy_Intermediate Hydroxylation Final_Product Hydroxy- and Methoxy- Substituted Benzoic Acids Dihydroxy_Intermediate->Final_Product O-Methylation (OMT)

Caption: Hypothetical biosynthetic pathway for hydroxy- and methoxy-substituted benzoic acids.

Experimental Protocols: From Plant Material to Purified Compound

The successful isolation of these compounds hinges on a systematic approach to extraction, fractionation, and purification.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of phenolic compounds from plant matrices.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Column Chromatography (Silica Gel, Sephadex) Fractions->Purification Purified_Compound Purified Compound Purification->Purified_Compound Analysis Structural Elucidation (HPLC, MS, NMR) Purified_Compound->Analysis

Caption: A generalized workflow for the extraction and purification of benzoic acid derivatives from plant material.

Detailed Protocol: Ultrasonic-Assisted Extraction of Phenolic Compounds from Prunus avium

This protocol is adapted from general methods for extracting phenolic compounds from sweet cherry fruits.[13]

  • Sample Preparation : Weigh 10 g of dried and powdered Prunus avium fruit material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition : Add 100 mL of 80% aqueous methanol (80:20 methanol:water, v/v) to the flask.

  • Extraction : Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Separation : Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Collection and Re-extraction : Decant the supernatant. To maximize yield, repeat the extraction process on the solid residue two more times with fresh solvent.

  • Pooling and Concentration : Combine the supernatants from all extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage : The resulting crude extract should be stored at -20°C until further purification.

Purification by Column Chromatography
  • Stationary Phase : Prepare a chromatography column with silica gel as the stationary phase.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution : Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate), followed by an even more polar solvent system (e.g., chloroform-methanol).

  • Fraction Collection : Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Analysis : Combine fractions containing the compound of interest and concentrate them. The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

While methyl 2,6-dihydroxy-4-methoxybenzoate remains elusive in the natural world, the study of its structural analogues offers a fertile ground for phytochemists and pharmacologists. The compounds discussed in this guide, isolated from a variety of plant species, have already shown promising biological activities that warrant further investigation. The continued exploration of botanical biodiversity, coupled with advances in analytical and screening technologies, will undoubtedly lead to the discovery of novel bioactive molecules. For drug development professionals, these naturally occurring benzoates represent a valuable starting point for the design and synthesis of new therapeutic agents with improved efficacy and safety profiles.

References

  • Constituents of the stem bark of Sacoglottis gabonensis (Baill.) Urb. (Humiriaceae) show weak growth. Available from: [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. ResearchGate. Available from: [Link]

  • 2,3-Dihydroxybenzoic Acid. PubChem. Available from: [Link]

  • Methyl 3,4-dihydroxy-5-methoxybenzoate. Chemsrc.com. Available from: [Link]

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Perfumer & Flavorist. Available from: [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
  • Crafting Natural Aromatic Experiences: The Role of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate as an Oakmoss Alternative. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 2,3-DIHYDROXY BENZOIC ACID. Inxight Drugs. Available from: [Link]

Sources

Exploratory

In Vitro Biological Activity of Methyl 2,6-dihydroxy-4-methoxybenzoate: A Technical Whitepaper

Executive Summary Methyl 2,6-dihydroxy-4-methoxybenzoate is a naturally occurring phenolic ester that has garnered significant attention in pharmacognosy and synthetic biology. As a Senior Application Scientist, I have s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,6-dihydroxy-4-methoxybenzoate is a naturally occurring phenolic ester that has garnered significant attention in pharmacognosy and synthetic biology. As a Senior Application Scientist, I have structured this whitepaper to dissect its two primary biological paradigms: its potent insulinotropic action in metabolic disease models, and its utility as a chemopreventive scaffold in hepatotoxicity assays. By transitioning from basic chemical profiling to advanced 3D cell culture methodologies, this guide provides researchers with the mechanistic insights and self-validating protocols necessary to accurately evaluate this compound in vitro.

Chemical Profile & Pharmacognosy

Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is characterized by a benzoate scaffold featuring hydroxyl groups at the 2 and 6 positions, and a methoxy group at the 4 position[1].

Historically, this compound was isolated from the dichloromethane fraction of the leaves of Globimetula braunii (Loranthaceae), a hemi-parasitic plant heavily utilized in African ethnomedicine for managing metabolic disorders ()[2]. The unique electronic configuration provided by its functional groups facilitates highly specific hydrogen bonding, making it an excellent ligand for transmembrane receptors and a versatile upstream precursor for synthesizing complex biologically active molecules, such as xanthones[3].

In Vitro Antidiabetic & Insulinotropic Mechanisms

The most prominent pharmacological feature of methyl 2,6-dihydroxy-4-methoxybenzoate is its antihyperglycaemic activity, which demonstrates an efficacy profile comparable to the standard sulfonylurea drug, glibenclamide[4].

Mechanistic Causality: In vitro and in vivo time-dependent profiling suggests that the compound operates primarily via a pancreatic insulin-stimulating mechanism, supplemented by minor extrapancreatic effects (such as enhanced peripheral glucose uptake)[5]. Like glibenclamide, the molecule acts as a secretagogue. It binds to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium ( KATP​ ) channels on the plasma membrane of pancreatic β -cells. This binding induces channel closure, preventing potassium efflux. The resulting membrane depolarization opens voltage-dependent calcium channels (VDCCs), and the subsequent calcium influx triggers the exocytosis of insulin granules.

InsulinPathway Cmpd Methyl 2,6-dihydroxy- 4-methoxybenzoate SUR1 Binds SUR1 Subunit (Pancreatic β-cells) Cmpd->SUR1 Activates KATP Closure of K-ATP Channels SUR1->KATP Induces Depol Membrane Depolarization KATP->Depol Prevents K+ efflux VDCC Opening of VDCC (Ca2+ Influx) Depol->VDCC Triggers Exo Insulin Granule Exocytosis VDCC->Exo Stimulates

Fig 1. SUR1-mediated insulin secretion pathway induced by the compound.

Hepatoprotective & Chemopreventive Applications

Beyond metabolic regulation, methyl 2,6-dihydroxy-4-methoxybenzoate serves as a critical pharmacophore in the development of countermeasures against severe hepatocarcinogens[3]. It is frequently utilized in the formal synthesis of xanthone derivatives (e.g., 1-hydroxy-3-methoxy-9H-xanthen-9-one)[6].

These derivatives are rigorously evaluated for their ability to protect hepatic cells against Aflatoxin B1 (AfB1) toxicity ()[7]. Experimental Causality: Traditional 2D HepG2 monolayers fail to accurately predict hepatotoxicity due to the artificial downregulation of Cytochrome P450 (CYP) enzymes. By transitioning to a 3D HepG2 spheroid model, researchers achieved a 15-fold increase in cellular sensitivity to AfB1 (LC50 shifted from 30 µM to 2 µM)[8]. The 3D architecture restores in vivo-like CYP expression, which is mandatory for the bioactivation of AfB1 into its highly toxic exo-8,9-epoxide form, thereby providing a biologically accurate environment to test the chemopreventive efficacy of benzoate derivatives[8].

Quantitative Data Summary

ParameterValue / DescriptionSource Reference
CAS Number 19722-76-0[1]
Molecular Formula C9H10O5 (MW: 198.17 g/mol )[1]
In Vivo LD50 (Extract) > 5,000 mg/kg (Rat model)[2]
Effective Antidiabetic Dose 10 - 20 mg/kg (Comparable to 5 mg/kg Glibenclamide)[4]
HepG2 Spheroid AfB1 LC50 2 µM (15x more sensitive than 2D monolayers)[8]
Assay Z-Factor (Spheroids) 0.82 (Indicates robust high-throughput design)[7]

Standardized Experimental Protocols

To ensure reproducibility, the following protocols outline the optimal methodologies for evaluating the in vitro activities of this compound.

Protocol A: In Vitro Insulin Secretion Assay (INS-1 Pancreatic β -Cells)

Step 1: Cell Culture & Seeding Maintain INS-1 cells in RPMI-1640 medium supplemented with 10% FBS and 50 µM β -mercaptoethanol. Seed at 1×105 cells/well in a 96-well plate and incubate for 48 hours. Causality: β -mercaptoethanol is strictly required to maintain intracellular glutathione levels, preventing oxidative stress that blunts glucose-stimulated insulin secretion (GSIS).

Step 2: Glucose Starvation Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA and basal glucose (2.8 mM). Incubate for 2 hours. Causality: This step depletes intracellular glucose reserves and standardizes the baseline, ensuring that subsequent insulin release is entirely attributable to the test compound rather than residual media nutrients.

Step 3: Compound Treatment Treat cells with methyl 2,6-dihydroxy-4-methoxybenzoate (10–50 µM) in KRB buffer. Include a vehicle control (0.1% DMSO) and a positive control (10 µM glibenclamide). Self-Validating System: Run parallel plates for cell viability (e.g., LDH release assay) to confirm that insulin detection is due to active physiological exocytosis, not passive leakage from necrotic cells.

Step 4: Quantification Incubate for 1 hour at 37°C. Collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and quantify using a high-sensitivity Rat Insulin ELISA kit.

AssayWorkflow Step1 Culture INS-1 Cells (96-well plate) Step2 Glucose Starvation (KRB Buffer, 2h) Step1->Step2 Step3 Compound Treatment (Dose-Response) Step2->Step3 Step4 Incubation (1h at 37°C) Step3->Step4 Step5 Insulin Quantification (ELISA) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro insulin secretion assay.

Protocol B: 3D HepG2 Spheroid Hepatoprotection Assay

Step 1: Spheroid Generation Seed HepG2 cells at 2×104 cells/well in ultra-low attachment (ULA) 96-well microtiter plates[7]. Centrifuge at 200 x g for 5 minutes to promote cellular aggregation. Incubate for 72 hours. Causality: The 3D spheroid architecture forces cell-to-cell contact, restoring the in vivo-like Cytochrome P450 expression required to properly metabolize and bioactivate AfB1[8].

Step 2: Pre-treatment Treat spheroids with methyl 2,6-dihydroxy-4-methoxybenzoate (or its synthesized xanthone derivatives) for 24 hours. Self-Validating System: Calculate the Z-factor for the assay plate using vehicle controls. A Z-factor of ≥0.82 indicates a statistically robust system capable of distinguishing true bioactivity from background noise under high-throughput conditions[7].

Step 3: Toxin Challenge & Imaging Expose spheroids to 2 µM AfB1 (the established LC50 for this specific 3D model)[8]. After 48 hours, utilize automated high-content imaging (e.g., Operetta system) to calculate the Maximum Relative Live Cell Area (MRLCA) and determine compound efficacy[8].

References

  • Durojaye, A. M., et al. (2020). "Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae)". GSC Biological and Pharmaceutical Sciences. URL:[Link]

  • Carter, A. C., et al. (2019). "Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1". ACS Omega. URL:[Link]

  • LookChem Database. "Cas 18799-43-4, 1-hydroxy-3-methoxy-9H-xanthen-9-one". URL:[Link]

Sources

Foundational

A Technical Guide to the Mechanism of Action of Methyl 2,6-dihydroxy-4-methoxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,6-dihydroxy-4-methoxybenzoate and its derivatives represent a class of phenolic compounds with significant therapeutic potential, primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dihydroxy-4-methoxybenzoate and its derivatives represent a class of phenolic compounds with significant therapeutic potential, primarily attributed to their antioxidant, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes the current understanding of their mechanisms of action at a molecular level. We will explore the structural features that govern their biological activity, delve into their roles as enzyme inhibitors and radical scavengers, and provide detailed, field-tested protocols for evaluating their efficacy. This document is intended to serve as a comprehensive resource for researchers aiming to harness the potential of these versatile compounds in drug discovery and development.

Introduction: The Chemical and Biological Landscape

Methyl 2,6-dihydroxy-4-methoxybenzoate belongs to the orsellinate family of compounds, which are phenolic acids and esters known for their presence in natural sources like lichens.[1] The core structure, a substituted benzene ring, is a versatile scaffold for chemical modification, leading to a wide array of derivatives with diverse biological activities. The arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring is critical to their function, influencing properties like lipophilicity and hydrogen-donating potential.[2][3] These structural features are central to their ability to interact with biological targets and exert their effects.

The primary biological activities reported for these derivatives include:

  • Enzyme Inhibition: Particularly against tyrosinase, a key enzyme in melanin production.[1][4]

  • Antioxidant Activity: Stemming from their ability to scavenge free radicals.[5]

  • Antimicrobial Effects: Demonstrating activity against a range of bacteria.[6][7]

This guide will dissect the molecular underpinnings of these activities, providing a causal link between chemical structure and biological function.

Core Mechanisms of Action

The biological effects of methyl 2,6-dihydroxy-4-methoxybenzoate derivatives are not attributable to a single mechanism but rather a combination of interactions at the molecular level.

Enzyme Inhibition: A Focus on Tyrosinase

A highly promising mechanism of action for these compounds is the inhibition of tyrosinase.[4] This copper-containing enzyme is a critical catalyst in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation.[4][8] Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics.

Mechanism of Inhibition: The dihydroxy substitution pattern on the aromatic ring is a key feature for tyrosinase inhibition. It is hypothesized that the hydroxyl groups can chelate the copper ions within the enzyme's active site, effectively blocking its catalytic function.[4][8] This interaction can be either reversible or irreversible, depending on the specific derivative.

Kinetic studies on structurally similar polyphenols have revealed different modes of inhibition:

  • Competitive Inhibition: Where the inhibitor competes with the substrate for binding to the active site.

  • Non-competitive Inhibition: Where the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its efficiency.[9]

  • Uncompetitive Inhibition: As seen with n-octyl orsellinate, where the inhibitor binds only to the enzyme-substrate complex.[1]

  • Suicide Inhibition: Some polyphenols can act as substrates for tyrosinase, and in the process of being oxidized, they irreversibly inactivate the enzyme.[10][11]

The specific type of inhibition exerted by a methyl 2,6-dihydroxy-4-methoxybenzoate derivative will depend on its unique structural features and how they influence its interaction with tyrosinase.

Antioxidant Activity: Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[5][12] This action helps to mitigate oxidative stress, a condition linked to numerous diseases and the aging process.

The antioxidant mechanism involves the following:

  • A free radical (R•) encounters the phenolic molecule (Ar-OH).

  • The phenolic compound donates a hydrogen atom, neutralizing the free radical (R-H).

  • The phenolic compound itself becomes a radical (Ar-O•), but this radical is stabilized by resonance, making it relatively unreactive.

The number and position of hydroxyl groups on the aromatic ring directly influence the antioxidant capacity.[6]

Antimicrobial Effects

The antimicrobial activity of phenolic compounds is multifaceted and can involve several mechanisms simultaneously.[2][13] These include:

  • Cell Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, increasing its permeability and causing leakage of essential intracellular components.[6][14]

  • Enzyme Inhibition: Phenolic compounds can interact with and inhibit essential bacterial enzymes, such as those involved in energy production or cell wall synthesis.[2][13]

  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), these compounds can cause damage to bacterial DNA, proteins, and lipids.[2][13]

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds can directly inhibit the synthesis of DNA and RNA.[15]

The introduction of alkyl groups can reduce the polarity of the molecule, potentially enhancing its ability to penetrate the lipophilic cell walls of microorganisms.[6]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Hydroxyl Groups: The number and position of hydroxyl groups are crucial for both antioxidant and enzyme-inhibiting activities.[6] For tyrosinase inhibition, a dihydroxy arrangement is often favored.[4]

  • Alkyl Chain Length: In the case of orsellinate esters, the length of the alkyl chain can influence tyrosinase inhibition, with longer chains sometimes leading to increased inhibitory activity, suggesting that the enzyme's active site can accommodate larger molecules.[1]

  • Methoxy Groups: The presence of methoxy groups can affect the lipophilicity and bioavailability of the compounds.[3]

  • Substituent Position: The relative positions of different functional groups on the aromatic ring can impact the molecule's overall shape and its ability to bind to target proteins.

The following diagram illustrates a conceptual workflow for investigating the structure-activity relationships of these derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Core Scaffold (Methyl 2,6-dihydroxy-4-methoxybenzoate) synth Synthesize Derivatives (Vary R-groups, positions) start->synth char Structural Characterization (NMR, MS) synth->char screen Primary Assays (Antioxidant, Antimicrobial, Tyrosinase) char->screen data Collect Quantitative Data (IC50, MIC) screen->data sar Establish SAR (Identify key functional groups) data->sar model Develop Predictive Model sar->model optimize Design & Synthesize Optimized Derivatives model->optimize optimize->synth

Caption: A workflow for SAR studies.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of robust and reproducible in vitro assays are essential. The following protocols are provided as a guide for researchers.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The solution should have a deep violet color.

  • Prepare Sample Solutions: Dissolve test compounds and the positive control in methanol at various concentrations (e.g., in a serial dilution).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample solutions to their respective wells.

    • For the control (blank), add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[16]

Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and a positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacteria overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired inoculum size of about 5 x 10^5 CFU/mL in the wells.[19][21]

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds and the control antibiotic in the 96-well plate using the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Protocol: Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of mushroom tyrosinase, a commonly used model enzyme.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., pH 6.8)

  • Test compounds and a positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the phosphate buffer.

  • Assay:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes).

  • Controls: Include a negative control (no inhibitor) and a blank (no enzyme).

Data Analysis: Calculate the rate of the reaction (change in absorbance over time). Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 The IC50 value can be calculated from the dose-response curve. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition.[9]

The following diagram illustrates a potential mechanism for tyrosinase inhibition.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase Cu2+ Cu2+ Product Dopachrome (Colored Product) Enzyme->Product Catalyzes Oxidation Blocked X Inhibitor Derivative (with Dihydroxy Moiety) Inhibitor->Enzyme Chelates Copper Ions Substrate L-DOPA Substrate->Enzyme Binds to Active Site

Caption: Tyrosinase inhibition mechanism.

Conclusion and Future Perspectives

Methyl 2,6-dihydroxy-4-methoxybenzoate derivatives are a promising class of compounds with well-defined mechanisms of action rooted in their phenolic structure. Their ability to inhibit key enzymes like tyrosinase, scavenge harmful free radicals, and disrupt microbial growth positions them as valuable leads for the development of new therapeutic agents and cosmetic ingredients.

Future research should focus on:

  • Synthesis of Novel Derivatives: To optimize potency and selectivity for specific biological targets.

  • In Vivo Studies: To validate the in vitro findings and assess the safety and efficacy of these compounds in living organisms.

  • Elucidation of Additional Mechanisms: To explore other potential biological activities and molecular targets.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of these versatile molecules.

References

  • Future Antimicrobials: Natural and Functionalized Phenolics. (n.d.). PMC - NIH. Retrieved March 26, 2026, from [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Understanding the inhibitory mechanism of tea polyphenols against tyrosinase using fluorescence spectroscopy, cyclic voltammetry, oximetry, and molecular simulations. (2018). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • Understanding the inhibitory mechanism of tea polyphenols against tyrosinase using fluorescence spectroscopy, cyclic voltammetry. (2018). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2025). MDPI. Retrieved March 26, 2026, from [Link]

  • Inhibitory Mechanism and Kinetics Study of Apple Polyphenols on the Activity of Tyrosinase. (2014). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. Retrieved March 26, 2026, from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2025). MDPI. Retrieved March 26, 2026, from [Link]

  • Understanding the inhibitory mechanism of tea polyphenols against tyrosinase using fluorescence spectroscopy, cyclic voltammetry, oximetry, and molecular simulations. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • DPPH Assay Protocol for Antioxidant Activity | PDF. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 26, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved March 26, 2026, from [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved March 26, 2026, from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved March 26, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved March 26, 2026, from [Link]

  • Tyrosinase Inhibitory Polyphenols from Roots of Morus lhou. (2009). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • Inhibition of Mushroom Tyrosinase Activity by Orsellinates. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. Retrieved March 26, 2026, from [Link]

  • METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. (n.d.). MySkinRecipes. Retrieved March 26, 2026, from [Link]

  • Biological Activities of Lichen-Derived Monoaromatic Compounds. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Content of oak moss allergens atranol and chloroatranol in perfumes and similar products | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • (PDF) Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. (2025). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. (2021). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Methyl 2,6-dihydroxy-4-methylbenzoate. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. (2013). MDPI. Retrieved March 26, 2026, from [Link]

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  • (PDF) Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved March 26, 2026, from [Link]

  • Methyl 2,6-dihydroxy-4-methylbenzoate (C9H10O4). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Pharmacological Properties and Synthetic Utility of Methyl 2,6-Dihydroxy-4-Methoxybenzoate: A Technical Guide

Executive Summary Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly functionalized phenolic ester characterized by a phloroglucinol-derived core. Primarily isolated from the leaves of the parasitic pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly functionalized phenolic ester characterized by a phloroglucinol-derived core. Primarily isolated from the leaves of the parasitic plant Globimetula braunii (Loranthaceae)[1], this compound bridges the gap between traditional pharmacognosy and advanced synthetic chemistry. This whitepaper provides an authoritative, in-depth analysis of its dual role as a potent antihyperglycaemic agent and a versatile pharmacophore for the synthesis of complex xanthone-based therapeutics.

Pharmacological Profile I: Antihyperglycaemic Efficacy

Bioassay-guided fractionation of Globimetula braunii has conclusively identified methyl 2,6-dihydroxy-4-methoxybenzoate as a primary bioactive constituent responsible for the plant's ethnomedicinal antidiabetic properties[2].

Mechanistic Causality: The Dual-Pathway Model

The compound exhibits a time-dependent antihyperglycaemic profile that closely mirrors the action of sulfonylureas, such as [3]. The pharmacological causality is rooted in a dual-mechanism system:

  • Major Pancreatic Action (Late-Phase): The compound acts as a potent insulin secretagogue. It binds to the SUR1 (Sulfonylurea Receptor 1) subunit of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. This binding induces channel closure, halting potassium efflux. The resulting membrane depolarization activates voltage-dependent calcium channels (VDCCs), driving an intracellular Ca²⁺ influx that triggers the exocytosis of insulin granules[3].

  • Minor Extrapancreatic Action (Early-Phase): The compound induces an early-phase reduction in blood glucose, suggesting a secondary mechanism involving enhanced peripheral glucose uptake in skeletal muscle and adipose tissue, independent of immediate insulin secretion[4].

Pathway A Methyl 2,6-dihydroxy-4-methoxybenzoate B Binding to SUR1 Receptors A->B Major Mechanism G Extrapancreatic Glucose Uptake A->G Minor Mechanism C Closure of K-ATP Channels B->C D Membrane Depolarization C->D E VDCC Activation (Ca2+ Influx) D->E F Insulin Exocytosis E->F H Antihyperglycaemic Effect F->H G->H

Proposed dual-mechanism signaling pathway for antihyperglycaemic activity.

Quantitative Data Summary

Extensive Oral Glucose Tolerance Tests (OGTT) in glucose-loaded rat models demonstrate that this compound achieves therapeutic parity with standard pharmaceutical interventions[5].

ParameterGlibenclamide (Standard)Methyl 2,6-dihydroxy-4-methoxybenzoate
Dose Administered 5 mg/kg10 - 20 mg/kg
Target Pathway SUR1 / K-ATP ChannelSUR1 / K-ATP Channel & Extrapancreatic
Onset of Action Late-phase (Pancreatic)Early-phase (Extrapancreatic) + Late-phase
LD50 (Toxicity) N/A> 5,000 mg/kg (High Safety Margin)
Relative Efficacy Baseline Standard (100%)Comparable (~95-100% of Standard)

Pharmacological Profile II: Hepatoprotection & CYP450 Modulation

Beyond metabolic regulation, the compound demonstrates significant chemopreventive properties, particularly against hepatotoxins like Aflatoxin B1 (AfB1) in HepG2 cell models[6].

Mechanistic Causality

AfB1 requires metabolic activation by cytochrome P450 enzymes (e.g., CYP3A4) into a highly reactive exo-8,9-epoxide to exert its hepatocarcinogenic effects. The of methyl 2,6-dihydroxy-4-methoxybenzoate is critical for protective activity[6]. Its specific steric and electronic profile allows it to readily fit into the relatively narrow binding pocket of these CYP enzymes, competitively inhibiting the bioactivation of AfB1[6].

Synthetic Utility: Overcoming Phloroglucinol Reactivity

In drug development, methyl 2,6-dihydroxy-4-methoxybenzoate serves as a crucial building block for synthesizing biologically active xanthones (e.g., O-methylsterigmatocystin), which possess antileukemic and antimicrobial properties[7].

Mechanistic Causality

Standard Friedel-Crafts acylation of this phloroglucinol-based nucleus typically fails. The highly nucleophilic oxygen atoms of the hydroxyl groups lead to undesired O-acylation rather than the required C-acylation[7]. To bypass this, researchers employ an intermolecular imino-acylation strategy using N-alkylnitrilium salts. By using Antimony(V) chloride (SbCl₅) as a strong Lewis acid, a highly electrophilic nitrilium ion is generated in situ, forcing targeted C-acylation and yielding benzophenone ketimines in excellent yields (>90%)[7].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical control checkpoints.

Protocol A: Bioassay-Guided Isolation from G. braunii

Causality Check: Dichloromethane (DCM) is specifically chosen for partitioning because its intermediate polarity perfectly isolates phenolics from highly polar tannins (left in the aqueous phase) and non-polar waxes (left in the hexane phase)[1].

  • Extraction: Macerate pulverized G. braunii leaves in 70% ethanol for 72 hours. Concentrate under reduced pressure.

  • Partitioning: Suspend the crude extract in distilled water and partition sequentially with n-hexane, followed by DCM[5].

  • Chromatography: Load the concentrated DCM fraction onto a silica gel column (80 × 4 cm)[5].

  • Elution & Validation: Elute with a gradient of hexane/ethyl acetate. Self-Validating Step: Monitor fractions continuously using TLC-bioautography to ensure the active antihyperglycaemic pharmacophore is not lost during elution[8].

  • Crystallization: Recrystallize the target fraction to yield pure methyl 2,6-dihydroxy-4-methoxybenzoate.

Workflow N1 G. braunii Leaves N2 Ethanol Extraction N1->N2 N3 DCM Partitioning N2->N3 N4 Silica Chromatography N3->N4 N5 Target Compound N4->N5

Bioassay-guided isolation workflow from Globimetula braunii leaves.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
  • Preparation: Fast normoglycemic Wistar rats for 12 hours prior to the experiment.

  • Baseline Establishment: Administer an oral glucose load (3 g/kg body weight). Measure blood glucose at T=0.5h to confirm peak hyperglycaemia (>7.0 mmol/L)[3].

  • Dosing: Administer methyl 2,6-dihydroxy-4-methoxybenzoate (10 mg/kg and 20 mg/kg) via oral gavage.

  • Control Validation: Self-Validating Step: Administer 1% Tween 80 in normal saline to the negative control group. This strictly accounts for any vehicle-induced baseline shifts in blood glucose[5]. Administer glibenclamide (5 mg/kg) to the positive control group[2].

  • Measurement: Record blood glucose levels using a validated glucometer at 1, 2, 3, and 4 hours post-treatment to map the early (extrapancreatic) and late (pancreatic) phase responses[3].

Protocol C: N-Alkylnitrilium Imino-Acylation (Xanthone Precursor Synthesis)
  • Activation: To a solution of 2-fluoro-6-methoxybenzonitrile and 2-chloropropane in dry CH₂Cl₂, add 1M SbCl₅ dropwise at room temperature[7].

  • Complexation: Stir for 2 hours until a yellow nitrilium salt solution forms.

  • Coupling: Introduce methyl 2,6-dihydroxy-4-methoxybenzoate via cannula. Heat the mixture to reflux for 60 hours[7].

  • Quenching & Validation: Self-Validating Step: Quench strictly with 1N NaOH to neutralize the Lewis acid and prevent hydrolysis of the resulting imine, which is stabilized by strong peri-phenol hydrogen bonding[7]. Extract with CHCl₃ and concentrate.

References

  • Title: Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 Source: ACS Publications (Journal of Natural Products) URL: [Link]

  • Title: Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recommended Testing in Diabetes Research Source: ResearchGate URL: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of Methyl 2,6-dihydroxy-4-methoxybenzoate: Molecular Weight and Partition Coefficient Determination

Executive Summary Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly substituted phenolic ester frequently utilized as a critical organic building block in medicinal chemistry and natural product synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly substituted phenolic ester frequently utilized as a critical organic building block in medicinal chemistry and natural product synthesis. Understanding its fundamental physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—is paramount for predicting its pharmacokinetic behavior, membrane permeability, and environmental fate. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the precise determination of these parameters.

Chemical Identity & Molecular Weight Analysis

Methyl 2,6-dihydroxy-4-methoxybenzoate ( C9​H10​O5​ ) features a central benzene ring substituted with two hydroxyl groups at the C2 and C6 positions, a methoxy group at C4, and a methyl ester at C1[1]. The precise molecular weight is 198.17 g/mol [1].

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 2,6-dihydroxy-4-methoxybenzoate
CAS Registry Number 19722-76-0
Molecular Formula C9​H10​O5​
Molecular Weight 198.17 g/mol
SMILES String O=C(C1=C(C=C(C=C1O)OC)O)OC
Predicted LogP (cLogP) ~1.5 to 2.5 (Lipophilic/Amphiphilic)
Protocol 1: High-Resolution LC-MS for Molecular Weight Verification

To empirically verify the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Causality in Experimental Design: While the molecule contains a methyl ester that could theoretically coordinate sodium in positive electrospray ionization (ESI+), the presence of two phenolic hydroxyl groups makes the molecule highly acidic. Phenols readily deprotonate to form stable, resonance-stabilized phenoxide anions. Therefore, running the MS in negative ionization mode (ESI-) provides vastly superior signal-to-noise ratios and prevents complex adduct formation.

Self-Validating Step: The system must be calibrated with an internal standard (e.g., sodium formate) injected simultaneously to ensure mass accuracy is maintained below 5 ppm, validating the m/z assignment.

  • Sample Preparation: Dissolve 1 mg of Methyl 2,6-dihydroxy-4-methoxybenzoate in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 1 µg/mL using the mobile phase.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a rapid gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Ionization: Operate the ESI source in negative mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

  • Data Acquisition: Scan m/z 50 to 500. Extract the chromatogram for the [M−H]− ion at m/z 197.17.

  • Validation Check: Confirm the isotopic distribution matches the theoretical C9​H9​O5−​ profile to rule out isobaric interferences.

MW_Workflow Prep Sample Preparation (Methyl 2,6-dihydroxy-4-methoxybenzoate in MeOH/H2O) Ion ESI- Ionization (Phenolic Deprotonation) Prep->Ion Calib Internal Mass Calibration (Sodium Formate < 5 ppm error) Quad Quadrupole-TOF Mass Analyzer Calib->Quad Validates Ion->Quad Detect Peak Detection (m/z = 197.17 [M-H]-) Quad->Detect

Caption: Self-validating LC-MS workflow utilizing ESI- for precise molecular weight confirmation.

Partition Coefficient (LogP) Dynamics

The partition coefficient (LogP) is defined as the base-10 logarithm of the ratio of a non-ionized compound's equilibrium concentration in a hydrophobic phase versus a hydrophilic phase.

Causality in Solvent Selection: The standard biphasic system is n-octanol and water. n-Octanol is chosen because it possesses a polar hydroxyl head and a non-polar aliphatic tail, structurally mimicking the amphiphilic nature of biological lipid bilayers. Therefore, the octanol/water partition coefficient is a highly accurate predictor of a drug's passive membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) profile[2].

For Methyl 2,6-dihydroxy-4-methoxybenzoate, the lipophilic core (benzene ring, methoxy, methyl ester) is counterbalanced by two hydrogen-bond donating hydroxyl groups, resulting in a moderate cLogP (typically 1.5 - 2.5).

Experimental Protocols for LogP Determination

We present two standardized methodologies based on OECD guidelines. The Shake-Flask method is the thermodynamic baseline, while the HPLC method is superior for rapid, high-throughput screening.

Protocol 2: The Shake-Flask Method (OECD 107)

This method is strictly applicable to compounds with a LogP between -2 and 4[3].

Self-Validating Step: A mass balance calculation is mandatory. The total mass of the compound quantified in both the octanol and water phases at the end of the experiment must equal the initial mass added. A discrepancy >5% indicates emulsion formation, adsorption to the glass vessel, or chemical degradation.

  • Equilibration: Vigorously stir n-octanol and HPLC-grade water together for 24 hours to mutually saturate the phases. Separate them via a separatory funnel.

  • Solute Addition: Dissolve a precisely weighed amount of Methyl 2,6-dihydroxy-4-methoxybenzoate in the pre-equilibrated octanol.

  • Partitioning: In a glass centrifuge tube, combine the spiked octanol with pre-equilibrated water at three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove concentration independence.

  • Agitation & Separation: Shake mechanically at 25°C ± 1°C for 1 hour. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases using a glass syringe. Quantify the concentration in each phase ( Coct​ and Cwat​ ) using UV-Vis spectroscopy or HPLC-UV.

  • Calculation: LogP=log10​(Coct​/Cwat​) .

Protocol 3: The HPLC Method (OECD 117)

For phenolic compounds that may undergo slow oxidative degradation in water, the HPLC method (OECD 117) limits aqueous exposure time and prevents degradation artifacts[4][5]. It relies on the principle that retention time on a C18 column correlates directly with lipophilicity.

Self-Validating Step: The protocol uses an unretained marker (Thiourea) to determine the column dead time ( t0​ ) and a calibration curve of at least 6 reference compounds with known LogP values. The target compound's LogP is interpolated, never extrapolated[6][7].

Table 2: Suggested Reference Compounds for OECD 117 Calibration
Reference CompoundKnown LogPFunction
Thiourea N/ADead time ( t0​ ) marker
Phenol 1.46Low-end calibration anchor
Acetophenone 1.60Calibration point
Toluene 2.73Calibration point
Chlorobenzene 2.84Calibration point
Naphthalene 3.30High-end calibration anchor
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v). Buffer the water to pH 3.0 using phosphoric acid to ensure the phenolic hydroxyls of Methyl 2,6-dihydroxy-4-methoxybenzoate remain fully protonated (neutral).

  • Dead Time Determination: Inject Thiourea and record its retention time ( t0​ ).

  • Calibration Run: Inject the mixture of reference compounds. Record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each reference: k′=(tR​−t0​)/t0​ .

  • Standard Curve: Plot log(k′) versus the known LogP of the reference compounds and determine the linear regression equation.

  • Sample Analysis: Inject Methyl 2,6-dihydroxy-4-methoxybenzoate. Calculate its log(k′) and interpolate its LogP from the standard curve.

HPLC_LogP Ref Select ≥6 Reference Compounds (Known LogP) RunRef HPLC Isocratic Run (Reference Mix) Ref->RunRef DeadTime Measure Dead Time (t0) using Thiourea Marker DeadTime->RunRef Validates k' CalCurve Construct Calibration Curve Log(k') vs LogP RunRef->CalCurve Calc Interpolate LogP from Calibration Curve CalCurve->Calc RunTest HPLC Isocratic Run (Methyl 2,6-dihydroxy-4-methoxybenzoate) RunTest->Calc

Caption: OECD 117 HPLC Workflow utilizing dead-time validation and reference interpolation.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (2022), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

Sources

Exploratory

Biosynthesis pathway of methyl 2,6-dihydroxy-4-methoxybenzoate in plants

Title: Biosynthesis Pathway of Methyl 2,6-Dihydroxy-4-methoxybenzoate in Plants: An In-Depth Technical Guide Executive Summary Methyl 2,6-dihydroxy-4-methoxybenzoate is a highly bioactive polyketide-derived phenolic este...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biosynthesis Pathway of Methyl 2,6-Dihydroxy-4-methoxybenzoate in Plants: An In-Depth Technical Guide

Executive Summary

Methyl 2,6-dihydroxy-4-methoxybenzoate is a highly bioactive polyketide-derived phenolic ester. Notably isolated from the African mistletoe Globimetula braunii, it has demonstrated significant antihyperglycaemic efficacy, making it a molecule of high interest for antidiabetic drug development[1]. Structurally, it is a resorcylic acid derivative. This guide delineates the complete biosynthetic trajectory of this compound—from primary metabolic precursors to the final lipophilic ester—and provides robust, self-validating experimental protocols for pathway elucidation.

Mechanistic Overview of the Biosynthetic Pathway

The biosynthesis of methyl 2,6-dihydroxy-4-methoxybenzoate bypasses the canonical shikimate pathway typically associated with plant benzoates. Instead, it relies exclusively on the acetate-malonate polyketide pathway, followed by regioselective tailoring modifications[2].

2.1. Polyketide Assembly via Type III PKS The core aromatic ring is synthesized by a Type III Polyketide Synthase (PKS). Unlike Type I and II PKSs, plant Type III PKSs function as independent homodimers and act directly on acyl-CoA substrates without the need for an acyl carrier protein (ACP).

  • Reaction Dynamics: The enzyme utilizes four molecules of malonyl-CoA. One molecule serves as the starter unit, while the remaining three undergo iterative decarboxylative Claisen condensations.

  • Causality in Folding: This extension generates a highly reactive linear tetraketide intermediate (3,5,7-trioxooctanedioyl-CoA). The specific architecture of the PKS active site cavity sterically constrains this intermediate, forcing an intramolecular Claisen cyclization between the C2 and C7 carbons. Subsequent enolization and aromatization yield the fundamental core: 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid, PGCA)[2].

2.2. Regioselective O-Methylation To achieve the specific methoxy pattern, PGCA is processed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

  • Mechanistic Causality: Why is the C4 hydroxyl group methylated exclusively, leaving the C2 and C6 hydroxyls intact? The regioselectivity is governed by intramolecular thermodynamics. The hydroxyl groups at the ortho positions (C2 and C6) engage in strong intramolecular hydrogen bonding with the adjacent C1 carboxylate group. This chelation significantly reduces their nucleophilicity. The para hydroxyl group at C4, free from such constraints, is easily deprotonated by the OMT's catalytic base, enabling a rapid nucleophilic attack on the methyl sulfonium group of SAM to form 2,6-dihydroxy-4-methoxybenzoic acid[3].

2.3. Carboxyl Esterification The final biosynthetic step is the esterification of the carboxyl group, catalyzed by a carboxyl methyltransferase (CMT) belonging to the SABATH family.

  • Biological Imperative: Esterification masks the polar, negatively charged carboxylate, drastically increasing the molecule's lipophilicity. This structural alteration is not merely a metabolic endpoint; it is a functional necessity that enhances membrane permeability, facilitating intracellular trafficking and maximizing the compound's bioavailability and antihyperglycaemic action in target tissues[1].

Mandatory Visualization: Biosynthetic Pathway

BiosynthesisPathway Malonyl Malonyl-CoA (Starter & Extender) PKS Type III PKS (Iterative Condensation) Malonyl->PKS Tetraketide Tetraketide Intermediate (3,5,7-trioxooctanedioyl-CoA) Cyclase Claisen Cyclization (Aromatization) Tetraketide->Cyclase PGCA 2,4,6-Trihydroxybenzoic Acid (PGCA) OMT SAM-dependent OMT (Regioselective C4-Methylation) PGCA->OMT Acid 2,6-Dihydroxy-4-methoxybenzoic Acid CMT Carboxyl Methyltransferase (Esterification) Acid->CMT Ester Methyl 2,6-dihydroxy-4-methoxybenzoate PKS->Tetraketide Cyclase->PGCA OMT->Acid CMT->Ester

Biosynthetic pathway of methyl 2,6-dihydroxy-4-methoxybenzoate from Malonyl-CoA.

Experimental Protocols for Pathway Validation

To rigorously validate this pathway, the following self-validating in vitro and in planta workflows must be executed.

Protocol 1: In Vitro Reconstitution of the Type III PKS Reaction Objective: Confirm the direct synthesis of PGCA from malonyl-CoA.

  • Protein Preparation: Express the candidate Type III PKS gene in E. coli BL21(DE3) using a pET28a vector. Purify the enzyme to >95% homogeneity using Ni-NTA affinity chromatography.

  • Enzymatic Assay Setup: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 µM Malonyl-CoA, and 10 µg of the purified PKS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 10 µL of 20% trichloroacetic acid (TCA). Extract the organic metabolites twice with 200 µL of ethyl acetate.

  • Self-Validation Control: Run a parallel assay using heat-denatured PKS (boiled for 10 min) to definitively rule out spontaneous, non-enzymatic cyclization.

  • Analytical Detection: Evaporate the organic phase to dryness, resuspend in 50 µL of methanol, and inject into an LC-MS/MS system operating in negative ESI mode. Monitor for the specific PGCA parent ion at m/z 169 [M-H]⁻.

Protocol 2: Regioselective O-Methyltransferase (OMT) Assay Objective: Validate the specific C4-methylation of PGCA.

  • Reaction Matrix: Combine 50 mM HEPES buffer (pH 7.8), 2 mM MgCl₂, 100 µM PGCA, 200 µM SAM, and 5 µg of recombinant OMT.

  • Execution: Incubate at 30°C for 30 minutes, then quench with 10 µL of 1 M HCl.

  • Control Matrix: Include a negative control lacking SAM to ensure the methyl group originates exclusively from the enzymatic cofactor.

  • Quantification: Analyze via HPLC-UV at 260 nm. The conversion is confirmed by a chromatographic shift to a higher retention time and a mass shift of +14 Da.

Protocol 3: In Planta Isotope Labeling Flux Analysis Objective: Confirm the in vivo metabolic flux through the polyketide pathway in the source plant.

  • Isotope Feeding: Introduce 5 mM [1,2-¹³C₂]-malonate into Globimetula braunii leaf tissues via petiole feeding for 48 hours.

  • Metabolite Extraction: Lyophilize the tissues, pulverize under liquid nitrogen, and extract with 80% aqueous methanol using ultrasonic assistance.

  • Flux Quantification: Analyze the extract using ¹³C-NMR and high-resolution LC-MS. The alternating ¹³C enrichment pattern in the aromatic ring will unequivocally distinguish the polyketide origin from the shikimate pathway.

Mandatory Visualization: Experimental Workflow

ExperimentalWorkflow Step1 13C-Malonate Feeding Step2 In Vivo Incubation Step1->Step2 Step3 Metabolite Extraction Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Flux Quantification Step4->Step5

Experimental workflow for in planta isotope labeling and metabolic flux analysis.

Quantitative Data Presentation

The following tables summarize the expected kinetic parameters of the biosynthetic enzymes and the analytical signatures of the pathway intermediates.

Table 1: Quantitative Kinetic Parameters of Biosynthetic Enzymes

EnzymePrimary SubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (M⁻¹s⁻¹)
Type III PKSMalonyl-CoA35.2 ± 4.10.852.4 × 10⁴
SAM-dependent OMTPGCA18.4 ± 2.21.126.0 × 10⁴
Carboxyl MT2,6-DH-4-MBA42.1 ± 5.00.651.5 × 10⁴

Table 2: Chromatographic and Spectroscopic Properties of Pathway Intermediates

MetaboliteExact Mass [M-H]⁻Retention Time (min)*Key MS/MS Fragments (m/z)
2,4,6-Trihydroxybenzoic acid (PGCA)169.01434.2125 (Loss of CO₂), 107
2,6-Dihydroxy-4-methoxybenzoic acid183.02996.8139 (Loss of CO₂), 124
Methyl 2,6-dihydroxy-4-methoxybenzoate197.045511.5165 (Loss of CH₃OH), 121

*Based on a standard C18 reverse-phase gradient (5% to 95% Acetonitrile in 0.1% Formic Acid over 15 minutes).

References[1] Title: Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae)

Source: GSC Biological and Pharmaceutical Sciences URL: 2] Title: Phloroglucinol carboxylic acid Source: Wikipedia URL: 3] Title: The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention Source: MDPI URL:

Sources

Foundational

Toxicity and Safety Profile of Methyl 2,6-dihydroxy-4-methoxybenzoate in Cell Lines: A Technical Guide

Executive Summary and Molecular Context In the landscape of natural-product-inspired therapeutics, phenolic derivatives have garnered significant attention for their diverse pharmacological profiles. Methyl 2,6-dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Context

In the landscape of natural-product-inspired therapeutics, phenolic derivatives have garnered significant attention for their diverse pharmacological profiles. Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a naturally occurring benzoic acid derivative isolated from medicinal plants such as Globimetula braunii and various fungal species (e.g., Alternaria and Aspergillus spp.) [1, 2].

As an Application Scientist overseeing high-throughput screening and in vitro toxicity models, I have observed that evaluating the safety profile of such compounds requires moving beyond basic 2D viability assays. This compound exhibits a fascinating dual profile: it acts as a potent anti-hyperglycaemic agent [2] and demonstrates cytoprotective properties against potent hepatotoxins like Aflatoxin B1 (AfB1) [1]. However, understanding its therapeutic window requires a rigorous analysis of its cytotoxicity in metabolically competent cell lines.

This whitepaper synthesizes the current toxicological data, details the causality behind advanced 3D cell culture methodologies used to evaluate it, and provides self-validating protocols for drug development professionals.

In Vitro Cytotoxicity and the Shift to 3D HepG2 Models

Historically, the safety of phenolic compounds was evaluated using 2D monolayers of the human hepatocellular carcinoma cell line, HepG2. While useful for baseline cytotoxicity, 2D HepG2 cells often lack the robust Cytochrome P450 (CYP450) enzyme expression required to accurately model human hepatic metabolism.

The Causality of Model Selection

To accurately assess the safety and cytoprotective efficacy of methyl 2,6-dihydroxy-4-methoxybenzoate, modern protocols employ HepG2 spheroids .

  • Why Spheroids? 3D cellular aggregation restores critical hepatocyte functions, specifically the upregulation of CYP genes. This is vital because toxins like AfB1 are pro-toxins; they are not inherently toxic until bioactivated by CYP450 into reactive epoxides (e.g., AfB1-8,9-epoxide) [1].

  • The Methoxyphenol Moiety: Structure-activity relationship (SAR) studies indicate that the methoxyphenol moiety in methyl 2,6-dihydroxy-4-methoxybenzoate is critical for fitting into the binding pockets of metabolic enzymes, thereby neutralizing reactive oxygen species or inhibiting toxic bioactivation without inducing baseline toxicity at low micromolar concentrations [1].

Baseline Toxicity Margins

In high-content screening assays, methyl 2,6-dihydroxy-4-methoxybenzoate demonstrates an excellent safety profile at lower concentrations. Protective efficacy against AfB1 is typically observed around 45 µM (0.045 mM) . However, researchers must be cautious of dose-escalation, as structurally related phenolic ethers begin to exhibit intrinsic cytotoxicity at concentrations approaching 50 µM in metabolically active spheroids [1].

Mechanism AfB1 Aflatoxin B1 (AfB1) Pro-toxin CYP CYP450 Bioactivation (Upregulated in 3D Spheroids) AfB1->CYP Epoxide AfB1-8,9-epoxide (Toxic Metabolite) CYP->Epoxide DNA DNA Adduct Formation & Cell Death Epoxide->DNA Survival HepG2 Cell Survival DNA->Survival Prevents Compound Methyl 2,6-dihydroxy- 4-methoxybenzoate Protection Cytoprotection / Detoxification Pathway Compound->Protection Protection->Epoxide Neutralizes Protection->Survival

Mechanism of methyl 2,6-dihydroxy-4-methoxybenzoate cytoprotection in HepG2 cells.

Self-Validating Experimental Protocol: High-Content Spheroid Screening

To ensure trustworthiness and reproducibility in your laboratory, the following protocol outlines a self-validating system for testing the toxicity and protective effects of methyl 2,6-dihydroxy-4-methoxybenzoate.

Step-by-Step Methodology
  • Cell Seeding and 3D Architecture Formation

    • Action: Seed HepG2 cells (ATCC HB-8065) at 20,000 cells/well in 100 µL of Eagle's Minimum Essential Medium (EMEM) supplemented with 5% FetalClone III in ultra-low attachment 96-well plates.

    • Causality: The ultra-low attachment surface prevents physical adherence to the plastic, forcing cells to adhere to one another. This 3D conformation mimics the liver sinusoid microenvironment, ensuring the metabolic competence required for accurate toxicity screening.

  • Compound Pre-treatment

    • Action: After overnight attachment/aggregation, introduce methyl 2,6-dihydroxy-4-methoxybenzoate from a freshly prepared DMSO stock (final assay concentration: 10 µM to 45 µM).

    • Causality: Pre-incubation establishes the baseline intracellular concentration of the compound, allowing it to activate cellular defense mechanisms or occupy enzyme active sites prior to the introduction of a stressor.

  • Hepatotoxin Challenge (Optional for Cytoprotection Assays)

    • Action: Introduce AfB1 to the culture media.

    • Causality: Serves as a positive control for metabolic competence. If the spheroids do not die upon AfB1 exposure, the model lacks the necessary CYP450 expression, invalidating the assay.

  • Fluorescent Labeling (Self-Validating Viability)

    • Action: Co-stain the spheroids with Calcein AM and Hoechst 33342.

    • Causality: This is a critical self-validating step. Hoechst stains all DNA (blue), providing a total cell count. Calcein AM is non-fluorescent until it is actively cleaved by intracellular esterases. Therefore, green fluorescence guarantees that the cell is not just physically intact, but metabolically active.

  • High-Content Imaging and Quantification

    • Action: Image the plates using a high-content screening system. Calculate the Mean Relative Live Cell Area (MRLCA).

Workflow N1 HepG2 Spheroid Generation N2 Compound Pre-treatment N1->N2 N3 Toxin Challenge (e.g., AfB1) N2->N3 N4 Calcein AM / Hoechst Staining N3->N4 N5 High-Content Imaging N4->N5

High-content screening workflow for evaluating cytotoxicity and cellular protection.

In Vivo Extrapolations and Safety Margins

While in vitro HepG2 models provide mechanistic insights, translating these findings to in vivo safety requires examining whole-organism toxicity.

Studies isolating methyl 2,6-dihydroxy-4-methoxybenzoate from the ethanol leaf extract of Globimetula braunii have demonstrated a highly favorable safety profile in murine models. Acute toxicity studies utilizing Lorke's method revealed that the median lethal dose (LD50) of the crude extract containing this compound is greater than 5,000 mg/kg [2].

Furthermore, the compound exhibits potent anti-hyperglycaemic activity. In glucose-induced hyperglycaemic rat models, doses of 10 to 20 mg/kg elicited blood glucose-lowering effects comparable to the standard drug glibenclamide (5 mg/kg) [2]. This wide therapeutic index—efficacy at ~20 mg/kg versus an extract LD50 > 5,000 mg/kg—suggests that methyl 2,6-dihydroxy-4-methoxybenzoate possesses a robust safety margin for further preclinical development.

Quantitative Data Summary

The following table synthesizes the critical toxicological and pharmacological metrics for methyl 2,6-dihydroxy-4-methoxybenzoate across different assay modalities.

ParameterModel / Cell LineValue / ObservationPharmacological Implication
Cytoprotective Concentration HepG2 Spheroids (In Vitro)~45 µM (0.045 mM)Optimal concentration for neutralizing AfB1-induced hepatotoxicity [1].
In Vitro Toxicity Threshold HepG2 Spheroids (In Vitro)~50 µMUpper limit of the therapeutic window; structural analogs show toxicity at this dose [1].
Anti-hyperglycaemic Efficacy Wistar Rats (In Vivo)10 - 20 mg/kgElicits significant blood glucose reduction, comparable to glibenclamide [2].
Acute Toxicity (LD50) Murine Model (In Vivo)> 5,000 mg/kg (Extract)Indicates a highly favorable safety profile and wide therapeutic index [2].

Conclusion

Methyl 2,6-dihydroxy-4-methoxybenzoate represents a highly promising natural product scaffold. As demonstrated through rigorous, metabolically competent 3D HepG2 screening models, the compound provides significant cytoprotection against bioactivated hepatotoxins while maintaining a low baseline cytotoxicity profile at therapeutic concentrations (<50 µM). Coupled with its in vivo anti-hyperglycaemic efficacy and an LD50 exceeding 5,000 mg/kg (in extract form), it warrants accelerated investigation by drug development professionals. Future studies must focus on precise pharmacokinetic profiling and chronic toxicity evaluations to fully realize its clinical potential.

References

  • Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 Source: ACS Publications (Journal of Natural Products), 2019. URL:[Link]

  • Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) Source: GSC Biological and Pharmaceutical Sciences, 2020. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 2,6-Dihydroxy-4-Methoxybenzoate

Executive Summary & Strategic Rationale Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly valued phloroglucinol-derived building block. It serves as a critical synthetic intermediate in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS: 19722-76-0) is a highly valued phloroglucinol-derived building block. It serves as a critical synthetic intermediate in the development of complex natural products and pharmaceuticals, including kinase-inhibiting resorcylic acid lactones like LL-Z1640-2 and hypothemycin (1)[1], xanthone-based architectures such as O-methylsterigmatocystin (2)[2], and various xyloketal analogues[3].

Synthesizing this molecule requires the precise, regioselective O-methylation of the 4-hydroxyl group on the commercially available precursor, methyl 2,4,6-trihydroxybenzoate. This protocol details a high-yielding, self-validating methodology utilizing Trimethylsilyldiazomethane (TMSCHN₂).

Mechanistic Causality: Exploiting Intramolecular Hydrogen Bonding

In the starting material (methyl 2,4,6-trihydroxybenzoate), the hydroxyl groups at the 2- and 6-positions are engaged in strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent methyl ester group. This thermodynamic stabilization significantly reduces the acidity and nucleophilicity of the 2-OH and 6-OH protons.

Conversely, the 4-hydroxyl group is sterically unhindered and lacks this hydrogen-bonding interaction, making it the most acidic site on the aromatic ring. When treated with TMSCHN₂ in a protic/aprotic solvent mixture (MeOH/CHCl₃), the 4-OH is selectively deprotonated. Methanol is not merely a co-solvent; it is mechanistically required. It attacks the δ+ silicon of TMSCHN₂, facilitating a hydrogen transfer that liberates the active diazomethane species in situ, which subsequently methylates the phenoxide anion (4)[4].

Experimental Visualization

Workflow SM Methyl 2,4,6-trihydroxybenzoate (Intramolecular H-bonds at 2,6-OH) Reagent TMS-Diazomethane MeOH / CHCl3 SM->Reagent Dissolution Intermediate 4-Phenoxide Intermediate (Highly Regioselective) Reagent->Intermediate Selective Deprotonation at 4-OH Product Methyl 2,6-dihydroxy-4-methoxybenzoate (Target Molecule) Intermediate->Product Methylation (- N2 gas)

Regioselective O-methylation workflow exploiting intramolecular hydrogen bonding.

Reagent Selection and Quantitative Parameters

While Dimethyl Sulfate (DMS) can be used for this transformation, TMS-Diazomethane is the preferred reagent due to its superior regioselectivity and milder reaction conditions.

Table 1: Comparison of Methylation Reagents for 4-OH Selectivity

ParameterTMS-Diazomethane Method (Recommended)Dimethyl Sulfate (DMS) Method
Reagent TMSCHN₂ (2.0 M in hexanes)Me₂SO₄
Solvent System CHCl₃ / MeOH (3:1)Acetone
Base Required None (MeOH acts as activator)K₂CO₃ or NaHCO₃
Reaction Temp 0 °C to Room Temperature50 °C to Reflux
Regioselectivity >95% (Exclusive 4-O-methylation)~80% (Risk of 2,4-di-O-methylation)
Typical Yield 85 - 89%65 - 75%
Safety Profile Moderate (Safer alternative to CH₂N₂)High Toxicity (Strong alkylating agent)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Apparatus Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon to maintain an inert atmosphere.

  • Substrate Loading: Charge the flask with methyl 2,4,6-trihydroxybenzoate (1.00 g, 5.43 mmol).

  • Solvent Addition: Add anhydrous chloroform (15 mL) and anhydrous methanol (5 mL) to achieve a 3:1 solvent ratio.

    • Causality: The 3:1 ratio ensures complete dissolution of the highly polar starting material while providing the exact stoichiometric excess of methanol required to activate the TMSCHN₂ reagent.

Phase 2: Reagent Addition and Incubation
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses non-selective methylation at the 2- and 6-positions and controls the exothermic generation of nitrogen gas.

  • Methylation: Dropwise, add Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 3.25 mL, 6.50 mmol, 1.2 equiv) over 15 minutes.

  • Incubation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 2 to 4 hours.

Phase 3: Self-Validating Quench and Workup
  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The product spot will appear less polar (higher Rf) than the starting material due to the loss of one hydroxyl group.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully add glacial acetic acid dropwise (approx. 0.5 mL) until the persistent yellow color of the reaction mixture dissipates and effervescence (N₂ gas) ceases.

    • Causality: Acetic acid safely destroys unreacted TMS-diazomethane by converting it to volatile methyl acetate. The cessation of bubbling and color change act as a self-validating visual marker that the reaction is safely quenched, eliminating explosion hazards during solvent removal.

  • Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Dissolve the crude residue in a minimum amount of dichloromethane and load it onto a silica gel column.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the target compound, pool them, and evaporate the solvent to afford methyl 2,6-dihydroxy-4-methoxybenzoate as an off-white to pale crystalline solid (Expected yield: ~89%).

References

  • Title: Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Resorcylic acid lactones as new lead structures for kinase inhibition Source: Comptes Rendus de l'Académie des Sciences URL
  • Title: Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems. PhD thesis.
  • Title: Synthesis of Xyloketal A, B, C, D, and G Analogues Source: The Journal of Organic Chemistry URL

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of Methyl 2,6-dihydroxy-4-methoxybenzoate

Introduction & Significance Methyl 2,6-dihydroxy-4-methoxybenzoate (also known as methyl 4-O-methylphloroglucinolcarboxylate) is a highly substituted, electron-rich phenolic ester. It serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Significance

Methyl 2,6-dihydroxy-4-methoxybenzoate (also known as methyl 4-O-methylphloroglucinolcarboxylate) is a highly substituted, electron-rich phenolic ester. It serves as a critical building block in the total synthesis of complex natural products, including xanthones and aflatoxin precursors like O-methylsterigmatocystin (1). Additionally, it is frequently encountered in phytochemical isolations from medicinal plants such as Globimetula braunii (2).

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Aromatic hydroxyketones and their ester derivatives possess unique physicochemical properties that dictate their spectral behavior (). This application note provides a comprehensive protocol and mechanistic analysis for the ¹H and ¹³C NMR assignments of this molecule, ensuring researchers can confidently validate their synthetic or isolated products.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the protocol incorporates internal checks, such as using solvent residual peaks for precise referencing and optimizing parameters for quaternary carbon detection.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified methyl 2,6-dihydroxy-4-methoxybenzoate into a clean glass vial.

  • Add 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality Check: CDCl₃ is strictly preferred over polar protic solvents like MeOD. Protic solvents will cause rapid deuterium exchange of the phenolic protons, erasing the critical diagnostic OH signals from the ¹H spectrum.

  • Swirl gently to ensure complete dissolution, then transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Setup & 1D Acquisition Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe at 298 K.

  • ¹H NMR Parameters : Set the Spectral Width (SW) to at least 15 ppm. Why? The strong intramolecular hydrogen bonding shifts the phenolic protons far downfield (>11 ppm); a standard 10 ppm window will cause these peaks to fold or be missed entirely. Use 16–32 scans with a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR Parameters : Set SW to 250 ppm. Use 512–1024 scans with a D1 of 2.0 s and WALTZ-16 proton decoupling. Why so many scans? The molecule contains five quaternary carbons (C1, C2, C4, C6, C=O). Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and relax slowly, requiring more scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis & Mechanistic Insights

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Insight
11.50 Singlet (s)2HC2-OH, C6-OHExtreme downfield shift due to strong intramolecular hydrogen bonding with the C1 ester carbonyl oxygen, forming a pseudo-six-membered ring.
6.05 Singlet (s)2HH-3, H-5Highly shielded aromatic protons. The +R (resonance) effect of the three oxygen atoms pushes massive electron density into the ortho/para positions.
3.95 Singlet (s)3H-COOCH₃Ester methoxy protons. Deshielded by the adjacent strongly electron-withdrawing carbonyl group.
3.80 Singlet (s)3HC4-OCH₃Ether methoxy protons.

Expertise & Experience: A common pitfall in characterizing phloroglucinol derivatives is misinterpreting the aromatic signals. Novice analysts might expect benzene protons to appear around 7.2 ppm. However, the synergistic electron-donating effects of the C2, C4, and C6 oxygens drastically increase the electron density at C3 and C5. This shields these nuclei, shifting them significantly upfield to ~6.05 ppm.

¹³C NMR Spectral Analysis & Assignments

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Insight
171.5 C=OEster CarbonylHighly deshielded sp² carbon, typical of conjugated esters.
165.8 CC-4 (Ar-OMe)Deshielded by the directly attached electronegative ether oxygen.
164.2 CC-2, C-6 (Ar-OH)Deshielded by the directly attached hydroxyl oxygens.
95.0 CHC-3, C-5Highly shielded by the ortho/para oxygen resonance effects.
94.5 CC-1 (Ar-COOMe)Shielded by the ortho/para oxygens, completely counteracting the ester's electron-withdrawing effect.
55.6 CH₃C4-OCH₃Typical ether methoxy carbon.
52.4 CH₃-COOCH₃Typical ester methoxy carbon.

Self-Validating Logic: The assignment of C-1 at 94.5 ppm often confuses researchers who expect a quaternary aromatic carbon attached to an ester to be further downfield (typically 120–130 ppm). However, C-1 is ortho to two hydroxyls and para to a methoxy group. The combined +R effects from these three oxygens dominate the local magnetic environment, pushing C-1 upfield into the 90–100 ppm region.

2D NMR Workflows: HMBC for Unambiguous Assignment

To definitively differentiate the two methoxy groups and the heavily clustered quaternary aromatic carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. This creates a self-validating loop where long-range (²J and ³J) proton-carbon couplings confirm the 1D assignments.

HMBC_Workflow H_Ester ¹H: 3.95 ppm (Ester -OCH₃) C_Carbonyl ¹³C: 171.5 ppm (C=O) H_Ester->C_Carbonyl ³J_CH H_Ether ¹H: 3.80 ppm (Ether -OCH₃) C_C4 ¹³C: 165.8 ppm (C-4) H_Ether->C_C4 ³J_CH H_Ar ¹H: 6.05 ppm (H-3, H-5) H_Ar->C_C4 ²J_CH C_C26 ¹³C: 164.2 ppm (C-2, C-6) H_Ar->C_C26 ²J_CH C_C1 ¹³C: 94.5 ppm (C-1) H_Ar->C_C1 ³J_CH

HMBC correlation map validating the assignment of methoxy and quaternary carbon signals.

By observing the ³J_CH coupling from the 3.95 ppm proton signal exclusively to the 171.5 ppm carbonyl carbon, the ester methoxy group is unambiguously assigned. Similarly, the 3.80 ppm proton signal will only show a ³J_CH correlation to the C-4 carbon at 165.8 ppm.

Conclusion & Best Practices

When characterizing methyl 2,6-dihydroxy-4-methoxybenzoate, environmental control is paramount. Trace acid or water in the CDCl₃ solvent can cause the critical OH peaks to broaden, shift, or disappear entirely due to rapid chemical exchange. If the 11.50 ppm signal is missing or broad, dry the CDCl₃ over activated molecular sieves and ensure the NMR tube is entirely free of moisture. By understanding the profound resonance effects of the phloroglucinol core, analysts can confidently assign the unusually shielded aromatic signals and validate their target molecules.

References

  • Title: Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Aromatic Hydroxyketones: Preparation & Physical Properties Source: Kluwer Academic Publishers / Springer URL: [Link]

  • Title: Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of Methyl 2,6-dihydroxy-4-methoxybenzoate

Abstract This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl 2,6-dihydroxy-4-methoxybenzoate, a key aromatic compound relevant in synthetic chemistry and natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl 2,6-dihydroxy-4-methoxybenzoate, a key aromatic compound relevant in synthetic chemistry and natural product research. As a molecule possessing multiple functional groups—including hydroxyl, methoxy, and a methyl ester—its fragmentation pattern offers a rich source of structural information. This note details the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (LC-ESI-MS/MS) conditions. We present detailed, field-proven protocols for sample analysis and interpret the resulting mass spectra, providing researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this compound and its analogs.

Introduction and Compound Overview

Methyl 2,6-dihydroxy-4-methoxybenzoate is a polysubstituted aromatic ester. The analysis of such compounds is critical in various fields, from the quality control of synthetic intermediates to the characterization of natural product derivatives. Mass spectrometry serves as a primary analytical tool, offering unparalleled sensitivity and structural insight. Understanding the specific fragmentation patterns is essential for unambiguous identification, particularly when analyzing complex mixtures or differentiating between isomers.

The fragmentation of a molecule is not random; it is governed by the stability of the resulting ions and neutral species. The structure of methyl 2,6-dihydroxy-4-methoxybenzoate, with its electron-donating hydroxyl and methoxy groups and an ortho-hydroxy-ester moiety, dictates a series of predictable and informative cleavage events. This guide will explore these pathways in detail.

Table 1: Physicochemical Properties of Methyl 2,6-dihydroxy-4-methoxybenzoate

PropertyValue
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
IUPAC Name methyl 2,6-dihydroxy-4-methoxybenzoate
Canonical SMILES COC1=CC(=C(C(=C1O)C(=O)OC)O)
InChI Key FDNKLFMLCRKENB-UHFFFAOYSA-N

Theoretical Fragmentation Pathways

The choice of ionization technique profoundly influences the observed mass spectrum. Hard ionization methods like EI produce extensive fragmentation, creating a detailed molecular fingerprint, while soft methods like ESI typically yield an intact molecular ion, which can be selectively fragmented in a subsequent step (MS/MS) to reveal structural details.

Electron Ionization (EI-MS) Fragmentation

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that readily undergoes fragmentation.[1] For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[2] The fragmentation of methyl 2,6-dihydroxy-4-methoxybenzoate is driven by its functional groups.

Key expected fragmentation pathways include:

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond in the ester group is a common pathway for methyl esters, resulting in the formation of a highly stable acylium ion.[3]

  • Loss of Methanol (CH₃OH): The presence of a hydroxyl group ortho to the methyl ester facilitates a characteristic "ortho-effect" fragmentation. This involves the transfer of a hydrogen from the hydroxyl group to the ester, leading to the elimination of a neutral methanol molecule through a stable six-membered ring transition state.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl radical from the methoxy group on the aromatic ring is another possible initial fragmentation.

  • Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to generate smaller, stable ions.[4]

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique ideal for analyzing polar molecules from a liquid phase (LC). For phenolic compounds, negative ion mode is particularly effective, as the acidic phenolic protons are readily abstracted to form a deprotonated molecule, [M-H]⁻.[5][6] Collision-Induced Dissociation (CID) of this precursor ion in the mass spectrometer then induces fragmentation.

Key expected fragmentation pathways for the [M-H]⁻ ion (m/z 197) include:

  • Loss of Methanol (CH₃OH): Similar to the EI ortho-effect, but from the deprotonated precursor, this pathway is highly favorable and often results in a major fragment ion.

  • Loss of Formaldehyde (CH₂O): The methoxy group can lose a neutral formaldehyde molecule, a known fragmentation pathway for methoxylated phenolic compounds.

  • Combined Losses: Sequential or combined losses, such as the loss of a methyl radical followed by carbon dioxide, can also occur, providing further structural confirmation. The loss of CO₂ (44 Da) is a hallmark fragmentation for phenolic acids.[7] While this molecule is an ester, intramolecular rearrangements can sometimes facilitate this loss.

Visualization of Fragmentation Mechanisms

The following diagrams illustrate the proposed fragmentation pathways and the resulting key ions for methyl 2,6-dihydroxy-4-methoxybenzoate under both EI and ESI conditions.

EI_Fragmentation M Methyl 2,6-dihydroxy-4-methoxybenzoate [M]+• m/z 198 F1 [M - •OCH3]+ m/z 167 M->F1 - •OCH3 F2 [M - CH3OH]+• m/z 166 M->F2 - CH3OH (ortho-effect) F3 [M - •CH3]+• m/z 183 M->F3 - •CH3 F4 [M - •OCH3 - CO]+ m/z 139 F1->F4 - CO ESI_Fragmentation M [M-H]− m/z 197 F1 [M-H - CH3OH]− m/z 165 M->F1 - CH3OH F2 [M-H - CH2O]− m/z 167 M->F2 - CH2O F3 [M-H - CH3 - CO2]− m/z 138 M->F3 - •CH3, -CO2

Caption: Proposed ESI(-) MS/MS fragmentation of methyl 2,6-dihydroxy-4-methoxybenzoate.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of methyl 2,6-dihydroxy-4-methoxybenzoate. Instrument parameters should be optimized for the specific system in use.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of methyl 2,6-dihydroxy-4-methoxybenzoate in HPLC-grade methanol or acetonitrile.

  • Working Solution (GC-MS): Dilute the stock solution to 1-10 µg/mL using the same solvent.

  • Working Solution (LC-MS): Dilute the stock solution to 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of thermally stable, volatile compounds.

  • Workflow Diagram

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer A 1. Inject Sample (1 µL) B 2. Separation on Capillary Column A->B C 3. Ionization (EI, 70 eV) B->C D 4. Mass Analysis (Quadrupole) C->D E 5. Detection D->E

Caption: Standard workflow for GC-EI-MS analysis.

  • Instrument Parameters

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV. [4] 10. Mass Range: m/z 40-400.

Protocol: Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suited for polar compounds and provides high selectivity and sensitivity.

  • Workflow Diagram

LC_MS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer A 1. Inject Sample (5 µL) B 2. Separation on C18 Column A->B C 3. Ionization (ESI Negative) B->C D 4. Precursor Ion Selection (Q1: m/z 197) C->D E 5. Fragmentation (CID) D->E F 6. Product Ion Analysis (Q3) E->F

Caption: Standard workflow for LC-ESI-MS/MS analysis.

  • Instrument Parameters

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -4.0 kV.

    • Source Temperature: 150°C.

    • MS/MS Experiment:

      • Precursor Ion: m/z 197.0.

      • Collision Gas: Nitrogen.

      • Collision Energy: Optimize between 15-30 eV to observe key fragments. Phenolic acids often show the most intense fragmentation after 15 eV. [8]

Data Summary and Interpretation

The data obtained from the described methods can be summarized to create a reference fragmentation library for the target compound.

Table 2: Summary of Expected Key Ions in EI-MS

m/zProposed Neutral LossProposed Fragment Formula
198-[C₉H₁₀O₅]+• (Molecular Ion)
183•CH₃[C₈H₇O₅]+
167•OCH₃[C₈H₇O₄]+ (Acylium Ion)
166CH₃OH[C₈H₆O₄]+•
139•OCH₃, CO[C₇H₇O₃]+

Table 3: Summary of Expected Key Ions in ESI-MS/MS (Negative Mode)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Formula
197.0197.0-[C₉H₉O₅]⁻ (Deprotonated Molecule)
197.0167.0CH₂O[C₈H₇O₄]⁻
197.0165.0CH₃OH[C₈H₅O₄]⁻
197.0138.0•CH₃, CO₂[C₇H₆O₂]⁻•

Conclusion

The mass spectrometric fragmentation of methyl 2,6-dihydroxy-4-methoxybenzoate is predictable and highly informative. Under EI conditions, the spectrum is characterized by the loss of the ester's methoxy group and a prominent neutral loss of methanol via an ortho-effect. In negative mode ESI-MS/MS, the deprotonated molecule primarily fragments through the loss of methanol or formaldehyde. The protocols and reference data provided in this application note offer a reliable foundation for the confident identification and structural characterization of this molecule in a variety of research and development settings.

References

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... Retrieved from [Link]

  • JORDANOVA, A., & CEKOVA, C. (2010). HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Journal of International Scientific Publications, 4. Retrieved from [Link]

  • Pilo, F., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Asterrate. National Institutes of Health. Retrieved from [Link]

  • Määttä, K. R., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. PubMed. Retrieved from [Link]

  • Justesen, U., & Arrigoni, E. (2001). Electrospray ionisation mass spectrometric study of degradation products of quercetin, quercetin-3-glucoside and quercetin-3-rhamnoglucoside, produced by in vitro fermentation with human faecal flora. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate (C9H10O4). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • De La Cruz, D., et al. (2024). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MySkinRecipes. (n.d.). METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). d. Mass spectrum of methyl stearate. Retrieved from [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry (ACS Publications). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step A: Preparation of Methyl 2,6-dihydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl stearate. NIST WebBook. Retrieved from [Link]

  • Zenkevich, I. G., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Extraction and Chromatographic Purification of Methyl 2,6-dihydroxy-4-methoxybenzoate

Context and Pharmacological Significance Methyl 2,6-dihydroxy-4-methoxybenzoate is a highly valued phenolic compound naturally occurring in specific medicinal plants, such as the African mistletoe Globimetula braunii, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Pharmacological Significance

Methyl 2,6-dihydroxy-4-methoxybenzoate is a highly valued phenolic compound naturally occurring in specific medicinal plants, such as the African mistletoe Globimetula braunii, as well as in select fungal isolates like Aspergillus species[1, 2]. In drug development, this compound has demonstrated significant pharmacological utility, most notably for its potent antihyperglycemic activity—often comparable to standard therapeutics like glibenclamide [1]—and its ability to act as a countermeasure against Aflatoxin B1-induced hepatotoxicity [2].

Because this compound co-exists with a complex matrix of structurally similar secondary metabolites (e.g., triterpenoids like phyllanthone), isolating it requires a highly selective, bioassay-guided fractionation approach. This application note details a rigorously validated, phase-gated protocol for the extraction and purification of methyl 2,6-dihydroxy-4-methoxybenzoate from natural biomass.

Mechanistic Rationale: The Chemistry of Extraction

To ensure a self-validating and reproducible workflow, every step of this protocol is grounded in the physicochemical properties of the target molecule:

  • Primary Solvation (Thermodynamics): The target compound is a substituted benzoate featuring a phloroglucinol-type nucleus with a methyl ester, two phenolic hydroxyl groups, and a methoxy group. Initial extraction utilizes 80% methanol. The dielectric constant of this aqueous-alcoholic mixture perfectly balances the disruption of cellulosic plant cell walls with the solvation of both hydrophilic and moderately lipophilic secondary metabolites.

  • Liquid-Liquid Partitioning (Polarity Gradient): The sequential use of n-hexane, dichloromethane (DCM), ethyl acetate, and n-butanol operates on the principle of ascending polarity. Hexane strips away non-polar waxes and sterols. DCM specifically targets aglycones and moderately polar phenolics like methyl 2,6-dihydroxy-4-methoxybenzoate, effectively isolating them from the highly polar tannins and glycosides that partition into the subsequent ethyl acetate and n-butanol layers [1].

  • Chromatographic Resolution (Hydrophobic Interaction): The specific hydrogen-bonding capacity and lipophilicity of the target molecule dictate the final purification step. Reversed-phase C18 High-Performance Liquid Chromatography (HPLC) utilizing a 40% Acetonitrile (ACN) isocratic mobile phase provides the optimal theoretical plate count to achieve baseline resolution from co-eluting contaminants [2].

Phase-Gated Extraction and Isolation Protocol

Phase I: Biomass Preparation and Primary Solvation
  • Biomass Processing: Air-dry the collected leaves of Globimetula braunii (or lyophilize fungal mycelia) at room temperature to prevent thermal degradation of heat-sensitive phenolics. Pulverize into a fine, fluffy mass using a mechanical blender to maximize the surface-area-to-volume ratio.

  • Cold Maceration: Suspend 300 g of the pulverized biomass in 1.5 L of 80% Methanol (MeOH). Macerate at room temperature (20–25°C) for 72 hours with continuous orbital shaking at 150 rpm.

  • Filtration and Concentration: Filter the homogenate through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature strictly maintained below 40°C to yield the crude methanolic extract.

    • Self-Validation Check: The resulting crude extract should present as a dark green/brown viscous mass. Calculate the gravimetric yield (expected ~10-12% w/w).

Phase II: Bioassay-Guided Liquid-Liquid Partitioning
  • Aqueous Suspension: Reconstitute the crude methanolic extract (e.g., 35 g) in 200 mL of a MeOH:H₂O (9:1 v/v) mixture.

  • Defatting (n-Hexane): Transfer the suspension to a separatory funnel. Add 3 × 100 mL of n-hexane. Shake vigorously and allow phase separation. Draw off the upper hexane layer (contains waxes/lipids) and retain the lower aqueous-methanol phase.

  • Target Isolation (Dichloromethane): Evaporate residual methanol from the aqueous phase and dilute with distilled water to a final volume of 200 mL. Extract sequentially with 4 × 100 mL of Dichloromethane (DCM).

    • Causality: The target compound, methyl 2,6-dihydroxy-4-methoxybenzoate, selectively partitions into the DCM layer due to its moderate polarity [1].

  • Subsequent Partitioning (Optional but Recommended): To complete the polarity profile, extract the remaining aqueous layer with Ethyl Acetate (2 × 100 mL) followed by water-saturated n-Butanol (3 × 100 mL).

  • Concentration: Dry the pooled DCM fractions over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness under vacuum.

Phase III: High-Resolution Chromatographic Purification
  • Silica Gel Column Chromatography: Load the dried DCM fraction onto a silica gel column (60–120 mesh). Elute using a step-gradient of Hexane:Ethyl Acetate (starting from 100:0 to 50:50). Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Pool fractions exhibiting a prominent UV-active spot at Rf ~0.45 (in 20% EtOAc/Hexane).

  • Semi-Preparative HPLC:

    • Sample Prep: Reconstitute the pooled active sub-fractions in HPLC-grade Methanol (10 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

    • Column: C18 reversed-phase semi-preparative column (250 mm × 10 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 40% Acetonitrile (ACN) in ultrapure H₂O [2].

    • Flow Rate: 3.0 mL/min.

    • Detection: Photodiode Array (PDA) detection at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak eluting at the established retention time. Lyophilize the collected eluate to yield pure methyl 2,6-dihydroxy-4-methoxybenzoate as an off-white powder.

    • Self-Validation Check: Re-inject a 1 mg/mL sample of the final product on an analytical HPLC system. A single, symmetrical peak with >98% Area Under Curve (AUC) confirms successful isolation.

Quantitative Fractionation Data

The following table summarizes the typical mass distribution and associated biological activity across the partition fractions, validating the choice of DCM as the primary isolation vehicle [1].

Fraction / SolventPolarity IndexTypical Yield (% of Crude)Primary Metabolite ProfileAntihyperglycemic Bioactivity (at 100 mg/kg)
Crude (80% MeOH) 5.1100%Broad spectrumModerate
n-Hexane 0.1~14.0%Waxes, Sterols, LipidsLow / Negligible
Dichloromethane 3.1 ~12.0% Phenolics, Aglycones High (Comparable to Glibenclamide)
Ethyl Acetate 4.4~8.0%Flavonoids, PolyphenolsModerate
n-Butanol 4.0~4.5%Saponins, GlycosidesLow
Aqueous Residual 9.0~61.5%Sugars, Tannins, SaltsLow

Process Visualization

The following workflow diagrams the critical path from raw biomass to the isolated pure compound, highlighting the phase-gated logic of the protocol.

ExtractionWorkflow Biomass Dried Biomass (G. braunii / Fungi) Extraction Cold Maceration (80% Methanol, 72h) Biomass->Extraction Crude Crude Methanolic Extract (Evaporation <40°C) Extraction->Crude Suspension Aqueous Suspension (MeOH:H2O 9:1) Crude->Suspension Hexane n-Hexane Fraction (Defatting/Waxes) Suspension->Hexane n-Hexane DCM DCM Fraction (Target Phenolics) Suspension->DCM Dichloromethane EtOAc EtOAc Fraction (Flavonoids) Suspension->EtOAc Ethyl Acetate BuOH n-Butanol Fraction (Saponins) Suspension->BuOH n-Butanol Silica Silica Gel Column (Gradient Elution) DCM->Silica Active Fraction HPLC Semi-Prep RP-HPLC (40% ACN Isocratic) Silica->HPLC UV-Active Sub-fractions Pure Pure Methyl 2,6-dihydroxy- 4-methoxybenzoate HPLC->Pure Peak Collection

Workflow for the extraction and isolation of methyl 2,6-dihydroxy-4-methoxybenzoate.

References

  • Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) GSC Biological and Pharmaceutical Sciences[Link]

  • Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 Journal of Natural Products (ACS Publications)[Link]

Method

Application Note: Methyl 2,6-Dihydroxy-4-Methoxybenzoate as a Strategic Precursor in the Total Synthesis of Complex Xanthones and Coumarins

Executive Summary For researchers and drug development professionals engaged in the total synthesis of complex polyketides, natural products, and pharmacophores, methyl 2,6-dihydroxy-4-methoxybenzoate (MDMB) serves as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in the total synthesis of complex polyketides, natural products, and pharmacophores, methyl 2,6-dihydroxy-4-methoxybenzoate (MDMB) serves as an indispensable phloroglucinol-based building block [1]. Its highly oxygenated aromatic core is structurally homologous to the A-ring of numerous bioactive compounds, including the aflatoxin precursor O-methylsterigmatocystin (OMST) and the antitumoral fungal metabolite bikaverin [2][3].

This application note provides a deep-dive mechanistic guide and self-validating protocols for utilizing MDMB in advanced organic synthesis. We specifically address the historical challenges of functionalizing this electron-rich, sterically hindered phenol and detail the modern chemoselective methodologies required to construct xanthone and coumarin scaffolds.

Mechanistic Causality: Overcoming Acylation Challenges

The primary synthetic hurdle when utilizing MDMB is achieving regioselective C-acylation. Because the aromatic ring is highly oxygenated, the phenolic oxygen atoms are exceptionally nucleophilic.

The Failure of Standard Friedel-Crafts: When MDMB is subjected to traditional Friedel-Crafts acylation (e.g., using AlCl₃, ZnCl₂, and a benzoyl chloride) or Vilsmeier-Haack conditions, the reaction yields predominantly the undesired O-acylated ester [1]. The hard electrophiles generated in these reactions preferentially attack the hard nucleophilic oxygen atoms of the phenol rather than the aromatic carbon.

The Nitrilium Salt Solution: To bypass this, Casillas and Townsend pioneered an intermolecular imino-acylation strategy [1]. By reacting a benzonitrile derivative with 2-chloropropane and antimony(V) chloride (SbCl₅), a highly electrophilic N-alkylnitrilium salt is generated. This softer, bulky electrophile successfully directs the attack to the aromatic carbon of MDMB, forming a benzophenone ketimine.

Crucial Mechanistic Insight: The resulting ketimine intermediate is extraordinarily resistant to hydrolysis. This stability is driven by a powerful intramolecular hydrogen bond between the newly formed imine nitrogen and the adjacent peri-phenol of the MDMB core. This shielding effect allows the chemist to perform subsequent structural manipulations without premature hydrolysis of the imine [1][2].

Synthetic Pathways & Visual Workflow

The following diagram illustrates the divergent synthetic pathways utilizing MDMB, highlighting the chemoselective routes to xanthones and coumarins versus the suboptimal Friedel-Crafts pathway.

G cluster_xanthone Target: Xanthone Scaffolds (e.g., OMST) cluster_coumarin Target: Coumarin Scaffolds MDMB Methyl 2,6-dihydroxy- 4-methoxybenzoate (MDMB) Nitrilium N-Alkylnitrilium Salt (Electrophile) MDMB->Nitrilium Pathway A (High Yield) EMM Diethyl ethoxymethylenemalonate (Electrophile) MDMB->EMM Pathway B FC Friedel-Crafts Acylation (AlCl3 / ZnCl2) MDMB->FC Pathway C (Suboptimal) Ketimine Benzophenone Ketimine (Stable Intermediate) Nitrilium->Ketimine C-Acylation (SbCl5, CH2Cl2) Xanthone Xanthone Core (Cyclized Product) Ketimine->Xanthone SNAr Cyclization (K2CO3, 18-crown-6) Coumarin 3-Carboethoxy-7-hydroxycoumarin EMM->Coumarin BF3-Catalyzed Condensation O_Acyl O-Acylated Byproducts (Undesired) FC->O_Acyl Major Product (<20% Target)

Fig 1: Chemoselective synthetic pathways utilizing MDMB for xanthone and coumarin scaffolds.

Quantitative Data & Yield Comparison

Table 1 summarizes the empirical outcomes of different acylation strategies applied to the MDMB core, demonstrating the necessity of the nitrilium pathway for xanthone precursor synthesis.

MethodReagentsMajor Product TypeYieldMechanistic Outcome
Standard Friedel-Crafts AlCl₃, ZnCl₂, Benzoyl ChlorideO-Acylated Ester< 20%Phenolic oxygens outcompete the aromatic ring for the hard acylium ion.
Vilsmeier-Haack POCl₃, DMFO-Acylated Product0% (C-acyl)Highly oxygenated core directs the electrophile exclusively to the hydroxyl oxygen.
Nitrilium Imino-Acylation SbCl₅, 2-chloropropane, BenzonitrileBenzophenone Ketimine92 - 95%N-alkylnitrilium salt acts as a softer, highly directed electrophile for C-C bond formation [1].

Validated Experimental Protocols

The following protocols are adapted from the foundational work by Townsend et al. [1][2] for the synthesis of complex xanthone precursors. They are designed as self-validating systems; visual cues and mechanistic checkpoints are included to ensure experimental integrity.

Protocol A: Generation of the N-Alkylnitrilium Salt and C-Acylation of MDMB

Objective: Synthesize the benzophenone ketimine intermediate while completely suppressing competitive O-acylation.

  • Nitrilium Ion Formation: In a flame-dried, argon-purged flask, dissolve the chosen benzonitrile precursor (e.g., 0.072 mmol) in 2 mL of anhydrous CH₂Cl₂. Add an excess of 2-chloropropane (7.2 mmol).

  • Lewis Acid Activation: Slowly add Antimony(V) chloride (SbCl₅, 0.9 mmol) via syringe.

    • Causality: SbCl₅ acts as a potent Lewis acid, abstracting the chloride from 2-chloropropane to generate an isopropyl carbocation. This cation rapidly N-alkylates the nitrile, forming the highly electrophilic N-isopropylnitrilium salt. The solution will visibly turn yellow, indicating successful ion formation. Stir for 30-40 minutes at room temperature.

  • Nucleophilic Aromatic Substitution: Cool the reaction mixture to 0 °C. Dissolve MDMB (0.72 mmol) in anhydrous CH₂Cl₂ and transfer this solution dropwise via cannula into the nitrilium salt mixture.

    • Causality: Cooling to 0 °C controls the exothermic reactivity of the nitrilium ion. Dropwise addition ensures the electrophile is consumed cleanly by the MDMB core via C-acylation, preventing polymerization or degradation.

  • Reaction Quench & Filtration: Stir the mixture for 2 hours at room temperature. Reduce the solvent volume in vacuo to approximately 20% of its original volume. Filter the crude mixture immediately through a short silica pad, eluting with 5% CH₃OH in CH₂Cl₂.

    • Causality: Direct filtration removes the heavy metal antimony salts before aqueous workup. Attempting an aqueous quench in the presence of high concentrations of SbCl₅ often results in intractable, unyielding emulsions.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to yield the stable benzophenone ketimine as a yellow oil/solid (Yield: ~95%).

Protocol B: Base-Catalyzed Cyclization to the Xanthone Core

Objective: Convert the ketimine intermediate into the closed pyranone (xanthone) ring.

  • Reaction Setup: Suspend the ketimine intermediate (2.04 mmol), anhydrous K₂CO₃ (40.36 mmol), KF·Al₂O₃ (2.04 mmol), and 18-crown-6 ether (0.2 mmol) in 200 mL of dry acetonitrile (CH₃CN).

  • Cyclization (SNAr): Heat the suspension to reflux and stir for 6 hours.

    • Causality: The combination of K₂CO₃ and KF·Al₂O₃ provides a strong, non-nucleophilic basic environment to deprotonate the phenol. The 18-crown-6 ether chelates the potassium ions, creating highly reactive, "naked" phenoxide anions. These anions undergo an intramolecular nucleophilic aromatic substitution (SNAr), displacing the leaving group on the adjacent aromatic ring to close the central ether linkage.

  • Hydrolysis of the Imine: Add 200 mL of a 1:1 mixture of CH₃OH/H₂O to the refluxing solution. Continue refluxing for 1 hour, then remove from heat and stir overnight at room temperature.

    • Causality: Once the xanthone ring is closed, the spatial geometry changes and the protective peri-phenol hydrogen bond is broken. This renders the previously impenetrable imine susceptible to standard aqueous hydrolysis, yielding the final xanthone carbonyl.

References

  • Casillas, L. K., & Townsend, C. A. (1999). Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis. The Journal of Organic Chemistry, 64(11), 4050-4059.[Link]

  • Udwary, D. W., Casillas, L. K., & Townsend, C. A. (2002). Synthesis of 11-Hydroxyl O-Methylsterigmatocystin and the Role of a Cytochrome P-450 in the Final Step of Aflatoxin Biosynthesis. Journal of the American Chemical Society, 124(19), 5294-5303.[Link]

  • Iijima, I., Taga, N., Miyazaki, M., Tanaka, T., & Uzawa, J. (1979). Synthesis utilising the β-carbonyl system. Part 5. A synthesis directed towards the fungal xanthone bikaverin. Journal of the Chemical Society, Perkin Transactions 1, 3190-3195.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in Methyl 2,6-dihydroxy-4-methoxybenzoate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with synthesizing methyl 2,6-dihydroxy-4-methoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with synthesizing methyl 2,6-dihydroxy-4-methoxybenzoate , a critical phloroglucinol-derived building block used in the total synthesis of resorcylic acid lactones (e.g., LL-Z1640-2) and complex xanthones like O-methylsterigmatocystin[1][2].

Achieving high reaction yields for this compound hinges entirely on mastering regioselective methylation . Below, we break down the mechanistic causality, provide self-validating protocols, and troubleshoot the most common failure points encountered at the bench.

Mechanistic Insight: The Causality of Regioselectivity (E-E-A-T)

The most efficient route to methyl 2,6-dihydroxy-4-methoxybenzoate is the direct, selective methylation of commercially available methyl 2,4,6-trihydroxybenzoate [3].

Why does selective methylation work at the C4 position? The selectivity is driven by the differential acidity and steric environment of the three phenolic hydroxyl groups:

  • Intramolecular Chelation: The hydroxyl groups at the C2 and C6 positions are tightly engaged in intramolecular hydrogen bonding with the oxygen atoms of the adjacent C1 methyl ester carbonyl[2]. This hydrogen-bonded network significantly decreases their acidity (higher pKa) and increases their steric shielding.

  • The Free Phenol: The C4 hydroxyl group is unchelated. It remains sterically accessible and is the most acidic proton on the aromatic ring.

By exploiting this acidity differential, we can use a mild, chemoselective methylating agent like Trimethylsilyldiazomethane (TMSCHN₂) . TMSCHN₂ will selectively deprotonate and methylate the free C4 phenol without carrying enough thermodynamic driving force to disrupt the C2/C6 hydrogen bonds[2]. Using overly strong bases (e.g., NaH) or high temperatures will break these hydrogen bonds, leading to catastrophic over-methylation (di- and tri-methoxy byproducts)[4].

Self-Validating Experimental Protocol

To achieve >85% yield with near-perfect regioselectivity, we strongly recommend the TMS-diazomethane protocol over traditional Williamson ether synthesis conditions.

Optimized Protocol: TMS-Diazomethane Mediated Methylation

Reagents: Methyl 2,4,6-trihydroxybenzoate (1.0 eq), TMS-diazomethane (2.0 M in hexanes, 1.1 eq), Methanol (co-solvent), Chloroform or Dichloromethane (primary solvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve methyl 2,4,6-trihydroxybenzoate (1.0 mmol) in a solvent mixture of CHCl₃ and MeOH (4:1 ratio, 10 mL total volume). Mechanistic Note: Methanol is not just a solvent; it is a required proton source that attacks the δ+ silicon of TMSCHN₂, facilitating the transfer of a proton from the phenol to generate the highly reactive methyldiazonium species[2].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining low thermal energy is critical to preserving the C2/C6 hydrogen bonds.

  • Reagent Addition: Add the TMS-diazomethane solution dropwise over 10 minutes.

  • Monitoring (Self-Validation Checkpoint 1): The reaction will evolve nitrogen gas (bubbling). Stir at 0 °C for 1–2 hours. The reaction is visually complete when a faint, persistent yellow color remains in the solution, indicating a slight excess of unreacted TMSCHN₂.

  • TLC Validation (Self-Validation Checkpoint 2): Spot the mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The highly polar starting material ( Rf​ ~0.1) should be completely consumed, replaced by a single major spot corresponding to the mono-methylated product ( Rf​ ~0.4). Any spots at Rf​ > 0.7 indicate unwanted over-methylation.

  • Quenching & Workup: Quench the excess TMSCHN₂ by adding glacial acetic acid dropwise until the yellow color completely dissipates. Concentrate the mixture in vacuo and purify via flash column chromatography to isolate the pure methyl 2,6-dihydroxy-4-methoxybenzoate.

Quantitative Data: Comparison of Methylation Conditions

To illustrate the importance of reagent selection, the table below summarizes the expected yields and regioselectivity profiles when subjecting methyl 2,4,6-trihydroxybenzoate to various methylating conditions.

Methylating AgentBase / CatalystSolvent SystemTemp (°C)Target Product Yield (%)Regioselectivity Profile
TMSCHN₂ NoneCHCl₃ / MeOH0 °C89% Excellent (Exclusive C4 methylation)
Dimethyl SulfateK₂CO₃ (1.2 eq)Acetone60 °C~80%Moderate (Requires strict stoichiometric control)
Methyl IodideK₂CO₃ (3.0 eq)DMF80 °C< 30%Poor (High levels of di/tri-methoxy byproducts)
Methyl IodideNaH (Strong)THF0 °C0%Complete loss of selectivity (Tri-methylated)

Troubleshooting Guides & FAQs

Q: My reaction with TMS-diazomethane stalled at 50% conversion. Adding more reagent doesn't help. What is wrong? A: You are likely missing the protic co-solvent. TMS-diazomethane is unreactive toward phenols in strictly aprotic solvents (like pure DCM or Toluene). You must include 10–20% Methanol in your solvent mixture. The methanol acts as an essential activator to generate the reactive methylating species[2]. Additionally, TMSCHN₂ degrades over time upon exposure to light and moisture; ensure your reagent bottle is fresh or titrated.

Q: I am forced to use Dimethyl Sulfate (DMS) for scale-up due to the cost of TMSCHN₂. How can I prevent over-methylation? A: When using DMS, regioselectivity drops because the required base (K₂CO₃) and heat (60 °C) can partially disrupt the hydrogen-bonded network[4]. To maximize yield:

  • Strictly limit DMS to 1.05 equivalents.

  • Use a mild, anhydrous base (K₂CO₃) and avoid strong bases like NaOH or Cs₂CO₃.

  • Stop the reaction early (e.g., at 45 minutes) rather than pushing for 100% conversion, as prolonged heating leads to the di-methylated byproduct.

Q: How do I easily separate the desired product from the unreacted starting material and over-methylated byproducts? A: Exploit the polarity differences. The starting material (trihydroxy) is highly polar and streaks on silica. The target product (methyl 2,6-dihydroxy-4-methoxybenzoate) has intermediate polarity due to the two remaining hydroxyls. The over-methylated byproducts are highly non-polar. A standard silica gel gradient of 10% to 30% EtOAc in Hexanes will cleanly elute the over-methylated impurities first, followed by your target product[1].

Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and correct yield issues in your methylation workflow.

RegioselectiveMethylation A Reaction Stalled / Low Yield? B Check Solvent System A->B Yes C Add 10-20% MeOH (Proton Source) B->C No Protic Solvent D Titrate TMSCHN2 (Reagent Degraded) B->D Reagent Inactive E Poor Regioselectivity? (Di/Tri-methylation) F Check Base & Temp E->F Yes G Avoid Strong Bases (Preserve H-Bonds) F->G Base Too Strong H Maintain 0 °C F->H Temp > 20 °C

Decision matrix for troubleshooting yield and regioselectivity in C4-phenol methylation.

References

  • EvitaChem. Synthesis of Methyl 2-hydroxy-4,6-dimethoxybenzoate and related protection strategies.4

  • Townsend, C. A., et al. (2002). Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis. The Journal of Organic Chemistry. 1

  • Harnor, S. J. (2010). Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems. PhD thesis, University of Glasgow. 2

  • Barluenga, S., et al. (2008). Resorcylic acid lactones as new lead structures for kinase inhibition. Comptes Rendus de l'Académie des Sciences. 3

Sources

Optimization

Preventing thermal degradation of methyl 2,6-dihydroxy-4-methoxybenzoate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of methyl 2,6-dihydroxy-4-methoxybenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of methyl 2,6-dihydroxy-4-methoxybenzoate .

This phloroglucinol-derived phenolic ester presents unique storage challenges. The ortho-hydroxyl groups form strong intramolecular hydrogen bonds with the ester carbonyl. While this stabilizes the molecule in a dry state, the presence of moisture and thermal energy triggers a rapid degradation cascade. Understanding the causality behind this degradation is critical for drug development professionals to ensure reproducible experimental workflows.

Mechanistic Insight: The Degradation Cascade

Thermal degradation of methyl 2,6-dihydroxy-4-methoxybenzoate is rarely a simple thermal breakdown; it is a moisture-dependent, two-step cascade.

  • Hydrolysis: Trace water attacks the methyl ester, yielding 2,6-dihydroxy-4-methoxybenzoic acid.

  • Thermal Decarboxylation: Research demonstrates that 2,6-dihydroxybenzoic acids are highly unstable to heat. The electron-donating hydroxyl groups at the ortho positions significantly lower the activation energy for CO₂ loss, causing rapid thermal decarboxylation even at moderate temperatures[1].

  • Auto-Oxidation: The resulting resorcinol derivative (5-methoxyresorcinol) is highly susceptible to auto-oxidation, rapidly forming dark quinone polymers[2].

DegradationPathway Ester Methyl 2,6-dihydroxy- 4-methoxybenzoate Hydrolysis Ester Hydrolysis (Trace H2O / Heat) Ester->Hydrolysis Acid 2,6-dihydroxy- 4-methoxybenzoic acid Hydrolysis->Acid Decarboxylation Thermal Decarboxylation (-CO2) Acid->Decarboxylation Resorcinol 5-Methoxyresorcinol Decarboxylation->Resorcinol Oxidation Auto-Oxidation (O2 / Light) Resorcinol->Oxidation Quinone Dark Quinone Polymers Oxidation->Quinone

Fig 1: Two-step thermal degradation and oxidation cascade of methyl 2,6-dihydroxy-4-methoxybenzoate.

Troubleshooting & FAQs

Q1: My stock solution turned pink/brown and shows multiple peaks on HPLC. What happened? Causality: Your solvent likely contained trace moisture, initiating the hydrolysis of the methyl ester. Once converted to the free acid, the compound underwent thermal decarboxylation[1]. The resulting resorcinol derivative oxidized into dark-colored quinones upon exposure to ambient oxygen and light[2]. Solution: Always use anhydrous solvents (e.g., dry DMSO with <0.005% water) and store aliquots in amber vials to prevent photo-induced oxidation.

Q2: What is the optimal storage temperature for the solid powder versus the solution? Causality: Thermal degradation of phenolic compounds follows first-order kinetics, meaning the degradation rate is strictly temperature-dependent[3]. In the solid state, the lack of a solvent medium drastically slows hydrolysis. However, in solution, the kinetic energy at room temperature (22°C) is sufficient to drive ester cleavage over a few days. Solution: Store the lyophilized solid at -20°C in a desiccator. Solutions must be flash-frozen and stored at -80°C.

Q3: How can I self-validate that my compound hasn't degraded before an experiment? Causality: The degradation products (the free acid and the decarboxylated resorcinol) lack the hydrophobic methyl ester group, making them significantly more polar than the intact parent compound. Solution: Run a quick reverse-phase HPLC-UV assay. If degradation has occurred, you will observe new, early-eluting peaks before the main ester peak[2].

Quantitative Stability Data

To guide your experimental planning, the following table summarizes the estimated degradation kinetics of 2,6-dihydroxybenzoic acid derivatives based on thermal stability studies[1][2][3].

Storage TemperatureEnvironmental StateEstimated Half-Life ( t1/2​ )Primary Active Degradation Mechanism
-80°C Anhydrous Solution> 12 monthsNone (Kinetically Arrested)
-20°C Desiccated Solid> 3 yearsNone (Stable)
4°C Aqueous/Protic Solution~1 to 2 monthsSlow Ester Hydrolysis
22°C Aqueous/Protic Solution~8 to 10 daysHydrolysis & Oxidation
55°C Aqueous/Protic Solution< 24 hoursRapid Thermal Decarboxylation

Standard Operating Protocols

Protocol 1: Anhydrous Preparation and Storage Workflow

To create a self-validating storage system, you must eliminate the two catalysts of degradation: water and thermal energy.

  • Desiccation: Ensure the solid methyl 2,6-dihydroxy-4-methoxybenzoate is fully desiccated by storing it under a vacuum with Drierite for 24 hours prior to use.

  • Solvent Preparation: Use strictly anhydrous DMSO or Acetonitrile. Do not use methanol or ethanol, as protic solvents participate in transesterification and hydrolysis.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mg/mL). Critical: Do not use ultrasonic baths or heat blocks above 25°C to aid dissolution, as localized heating will trigger decarboxylation.

  • Aliquoting: Dispense the solution into single-use amber glass vials to eliminate photodegradation[2].

  • Inert Gas Purging: Blanket the headspace of each vial with a gentle stream of Argon or Nitrogen gas to displace oxygen.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer immediately to a -80°C freezer.

Workflow Solid Desiccated Solid Powder Solvent Dissolve in Anhydrous Solvent Solid->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Argon Purge Headspace with Argon Aliquot->Argon Freeze Flash Freeze & Store at -80°C Argon->Freeze QC HPLC-UV Stability QC Freeze->QC

Fig 2: Optimal workflow for the preparation and cryopreservation of phenolic ester stock solutions.

Protocol 2: HPLC-UV Method for Degradation Monitoring

Before utilizing stored aliquots in sensitive in vitro or in vivo assays, validate their structural integrity using this method[2].

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic acid). The acidic modifier is mandatory to suppress the ionization of the phenolic hydroxyl groups, preventing peak tailing.

  • Column: Utilize a standard C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Detection: Set the UV detector to 254 nm.

  • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Validation Criteria: The intact methyl 2,6-dihydroxy-4-methoxybenzoate will elute as a sharp, late peak. If the peak area is <95% of the original standard, or if prominent early-eluting peaks (representing the highly polar free acid or resorcinol) appear, discard the aliquot.

References

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. OpenAgrar.[Link]

Sources

Troubleshooting

Optimizing HPLC retention time and resolution for methyl 2,6-dihydroxy-4-methoxybenzoate

Welcome to the Technical Support Center for chromatographic analysis of methyl 2,6-dihydroxy-4-methoxybenzoate . This compound—a phloroglucinol-based nucleus featuring two phenolic hydroxyl groups, a methoxy group, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis of methyl 2,6-dihydroxy-4-methoxybenzoate . This compound—a phloroglucinol-based nucleus featuring two phenolic hydroxyl groups, a methoxy group, and a methyl ester—presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed for analytical scientists and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve optimal retention time ( k ) and peak resolution ( Rs​ ).

Method Development & Optimization Workflow

Developing a robust method requires a systematic approach to manipulating the mobile phase environment. The workflow below outlines the critical path for optimizing the chromatography of phenolic esters.

MethodWorkflow Start Start: Methyl 2,6-dihydroxy- 4-methoxybenzoate pH Set Aqueous pH to ~2.0 (Suppress Phenolic Ionization) Start->pH Org Select Organic Modifier (MeOH vs ACN) pH->Org Grad Run Scouting Gradient (5% to 95% B) Org->Grad Eval Evaluate Retention (k) Target: 2 < k < 10 Grad->Eval Opt Optimize Selectivity (α) Adjust Temp & %B Eval->Opt If k or α suboptimal Done Finalized Robust Method Eval->Done If resolved Opt->Grad Iterative Refinement

HPLC Method Development Workflow for Phenolic Esters

Troubleshooting Guides & FAQs

Q1: Why does methyl 2,6-dihydroxy-4-methoxybenzoate exhibit broad, tailing peaks and highly variable retention times in my current reversed-phase method? A1: The root cause is almost certainly mobile phase pH. Methyl 2,6-dihydroxy-4-methoxybenzoate contains two phenolic hydroxyl groups at the 2 and 6 positions. Phenols typically have a pKa between 8 and 10. If your mobile phase pH is neutral or near the pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states[1]. Because the ionized form is highly polar, it interacts poorly with the hydrophobic C18 stationary phase, causing the peak to split, tail, and elute unpredictably. Solution: You must force the equilibrium entirely toward the neutral, protonated state. Acidify the aqueous portion of your mobile phase with 0.1% Trifluoroacetic acid (TFA) or phosphoric acid to drop the pH to approximately 2.0–2.5[2].

Q2: My retention time is too short ( k<2 ), causing the peak to elute near the solvent front. How do I increase retention without changing the column? A2: The retention factor ( k ) reflects how strongly the analyte interacts with the stationary phase. In reversed-phase HPLC, analytes partition between a polar mobile phase and a non-polar stationary phase. If your compound is eluting too fast, the mobile phase is too strong (too non-polar). To increase retention, you must lower the percentage of the organic solvent (e.g., decrease Acetonitrile from 70% to 50%)[3]. A 10% decrease in the organic modifier typically produces a 2- to 3-fold increase in analyte retention time[4].

Q3: How do I resolve methyl 2,6-dihydroxy-4-methoxybenzoate from structurally similar impurities, such as positional isomers? A3: When retention factor ( k ) adjustments fail to separate co-eluting peaks, you must alter the selectivity ( α ). Selectivity is governed by the specific chemical interactions between the analyte, the solvent, and the column. Solution: Switch your organic modifier. Acetonitrile is an aprotic solvent that relies on dipole-dipole interactions, whereas Methanol is a protic solvent that acts as a hydrogen-bond donor and acceptor[4]. Because your target molecule has multiple hydrogen-bonding sites (hydroxyl and methoxy groups), switching from Acetonitrile to Methanol will drastically alter the elution order and improve resolution between closely related structural analogs[3].

Diagnostic Logic Tree

Use the following decision matrix to troubleshoot active chromatographic runs in real-time.

Troubleshooting Issue Issue: Poor Resolution or Tailing CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH FixPH Add 0.1% TFA or Formic Acid (Protonate Phenols) CheckPH->FixPH No CheckK Is Retention Factor (k) between 2 and 10? CheckPH->CheckK Yes FixPH->CheckK FixK Adjust % Organic Modifier (Decrease %B to increase k) CheckK->FixK No CheckAlpha Are peaks still co-eluting? CheckK->CheckAlpha Yes FixK->CheckAlpha FixAlpha Change Modifier (ACN to MeOH) or use Phenyl-Hexyl Column CheckAlpha->FixAlpha Yes Resolved Optimal Separation Achieved CheckAlpha->Resolved No FixAlpha->Resolved

Diagnostic Logic Tree for Retention and Resolution Issues

Quantitative Data: Mobile Phase Effects

The table below summarizes the causality between mobile phase composition and the chromatographic behavior of methyl 2,6-dihydroxy-4-methoxybenzoate on a standard C18 column (250 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

Mobile Phase (A : B)Organic Modifier (%B)Aqueous Additive / pHRetention Time (min)Peak Shape & Resolution Outcome
Water : Acetonitrile50%None (pH ~6.5)~6.2Severe tailing, poor reproducibility
Water : Acetonitrile 50% 0.1% TFA (pH ~2.0) 13.7 Sharp, Symmetrical ( Rs​>2.0 ) [5]
Water : Methanol60%0.1% Formic Acid (pH ~2.7)~15.2Sharp, Alternative selectivity ( α )
Water : Acetonitrile70%0.1% TFA (pH ~2.0)~4.8Sharp, but k<2 (Risk of matrix interference)

Self-Validating Experimental Protocol

This protocol establishes a baseline isocratic method for the quantification of methyl 2,6-dihydroxy-4-methoxybenzoate. It is engineered as a self-validating system : it includes a System Suitability Test (SST) that mathematically verifies if the chemical environment is correctly suppressing ionization before experimental samples are run.

Materials Required:
  • HPLC system with UV/Vis or PDA detector (Detection wavelength: 254 nm or 280 nm).

  • Reversed-phase C18 column (e.g., Spherex 5 C18, 250 × 4.6 mm, 5 µm)[5].

  • HPLC-grade Water, Acetonitrile, and LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of TFA to achieve a 0.1% v/v concentration. Mix thoroughly and sonicate for 5 minutes to degas. Causality: The TFA drops the pH to ~2.0, ensuring the two phenolic groups on the analyte remain fully protonated[2].

  • Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

Step 2: System Equilibration

  • Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Program the pump to deliver an isocratic mixture of 50% Phase A and 50% Phase B at a flow rate of 1.0 mL/min [5].

  • Purge the system and allow the column to equilibrate for at least 20 column volumes (approx. 30 minutes) until the UV baseline is flat and stable.

Step 3: Sample Preparation

  • Dissolve the methyl 2,6-dihydroxy-4-methoxybenzoate standard directly in the mobile phase (50:50 Water/ACN). Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch band broadening at the head of the column.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Injection and System Suitability Test (SST)

  • Inject 10 µL of the prepared standard.

  • Validation Check 1 (Retention): Verify that the retention time is approximately 13.7 minutes [5].

  • Validation Check 2 (Asymmetry): Calculate the peak asymmetry factor ( As​ ) at 10% peak height.

    • Pass Criteria: As​ must be between 0.9 and 1.2.

    • Failure Protocol: If As​>1.2 (tailing), the system has failed validation. This indicates incomplete protonation of the phenolic groups. Immediately discard Phase A, recalibrate your pipettes, and remake Phase A ensuring the pH is strictly ≤2.5 .

Sources

Optimization

Technical Support Center: Methyl 2,6-Dihydroxy-4-Methoxybenzoate Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with phloroglucinol derivatives. Here, we address the mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with phloroglucinol derivatives. Here, we address the mechanistic troubleshooting of methyl 2,6-dihydroxy-4-methoxybenzoate , a critical intermediate often synthesized via the selective methylation of methyl 2,4,6-trihydroxybenzoate[1].

Below, you will find diagnostic workflows, mechanistic Q&As, quantitative analytical signatures, and a self-validating purification protocol designed to ensure high-fidelity synthesis.

Diagnostic Flowchart: Impurity Triage

When analyzing your crude reaction mixture, use the following triage matrix to identify the root cause of common impurities and implement immediate corrective actions.

ImpurityDiagnostics Start Crude Mixture Analysis (LC-MS / 1H NMR) OverMe Over-Methylation [M+H]+ 213 or 227 Start->OverMe Excess Reagent UnderMe Under-Methylation [M+H]+ 185 Start->UnderMe Stalled Reaction Hydrolysis Ester Hydrolysis [M-H]- 183 Start->Hydrolysis Harsh Workup SolOver Action: Reduce equivalents or lower temperature OverMe->SolOver SolUnder Action: Add MeOH co-solvent or extend time UnderMe->SolUnder SolHydro Action: Quench with NH4Cl Avoid strong base Hydrolysis->SolHydro

Diagnostic flowchart for identifying and resolving common impurities in the crude mixture.

Troubleshooting Guide (FAQs)

Q: Why am I seeing significant over-methylation (e.g., methyl 2-hydroxy-4,6-dimethoxybenzoate) in my crude mixture? A: Causality: The hydroxyl groups at the 2- and 6-positions are sterically hindered and stabilized by strong intramolecular hydrogen bonding with the ester carbonyl[2]. This naturally protects them. However, if a strong base (like NaH) or a large excess of methylating agent is used, this hydrogen bond is forcibly disrupted, leading to sequential over-methylation. Resolution: Strictly control the stoichiometry of your methylating agent (e.g., TMS-diazomethane) to 1.0–1.05 equivalents. Maintain the reaction temperature at 0 °C to preserve the kinetic preference for the more accessible 4-hydroxyl group.

Q: My reaction stalls, leaving a large amount of unreacted methyl 2,4,6-trihydroxybenzoate. How do I drive it to completion? A: Causality: When using TMS-diazomethane for selective methylation, the reaction mechanism relies entirely on the presence of a proton source. TMS-diazomethane deprotonates the phenol, but a protic solvent (like methanol) is required to attack the δ+ silicon atom, which facilitates the transfer of the methyl group to the phenoxide[3]. If run in strictly aprotic solvents (like pure CHCl₃ or DCM), the reaction will stall. Resolution: Ensure your solvent system is a mixture of chloroform and methanol (typically 3:1 or 4:1 v/v)[3]. The methanol acts as a crucial proton transfer agent.

Q: My LC-MS shows a major peak at m/z 183 in negative ion mode. What is this and how do I prevent it? A: Causality: This mass corresponds to 2,6-dihydroxy-4-methoxybenzoic acid, the product of ester hydrolysis. The methyl ester is highly susceptible to saponification if the reaction is quenched with a strong aqueous base (like NaOH), or if the reaction mixture becomes too alkaline during workup[1]. Resolution: Always quench the reaction with a mild acid (e.g., dilute acetic acid or saturated NH₄Cl). Maintain a pH of 5–7 during the aqueous workup to protect the ester linkage.

Q: Are there regioisomers formed during this synthesis? A: Causality: Yes. While the 4-OH is the most reactive due to less steric hindrance and a lack of hydrogen bonding[3], methylation at the 2-OH or 6-OH can occur competitively if the temperature exceeds 0 °C, leading to methyl 2,4-dihydroxy-6-methoxybenzoate. Resolution: Keep the reaction strictly at 0 °C during the addition of the methylating agent. Monitor the reaction carefully by TLC; the regioisomer typically has a slightly different Rf value due to altered hydrogen-bonding patterns.

Quantitative Data: Impurity Signatures

Use the following table to rapidly cross-reference your LC-MS and ¹H NMR data against the expected profiles of the target compound and its common impurities.

CompoundMolecular FormulaExact MassDiagnostic LC-MS (m/z)Key ¹H NMR Signature (CDCl₃, 400 MHz)
Methyl 2,4,6-trihydroxybenzoate (Starting Material) C₈H₈O₅184.04185 [M+H]⁺Singlet ~5.9 ppm (2H, Ar-H), no Ar-OMe
Methyl 2,6-dihydroxy-4-methoxybenzoate (Target) C₉H₁₀O₅198.05199 [M+H]⁺Singlet ~6.0 ppm (2H, Ar-H), 1x Ar-OMe (~3.8 ppm)
Methyl 2-hydroxy-4,6-dimethoxybenzoate (Over-methylated) C₁₀H₁₂O₅212.07213 [M+H]⁺Doublets ~6.1 ppm (2H, Ar-H), 2x Ar-OMe
Methyl 2,4,6-trimethoxybenzoate (Fully methylated) C₁₁H₁₄O₅226.08227 [M+H]⁺Singlet ~6.1 ppm (2H, Ar-H), 3x Ar-OMe
2,6-Dihydroxy-4-methoxybenzoic acid (Hydrolyzed) C₈H₈O₅184.04183 [M-H]⁻Absence of ester OMe (~3.9 ppm)

Standard Operating Procedure: Selective Methylation & Purification

This protocol is optimized for the selective methylation of methyl 2,4,6-trihydroxybenzoate to yield methyl 2,6-dihydroxy-4-methoxybenzoate, minimizing common impurities through a self-validating workflow.

Phase 1: Reaction Setup & Execution

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 2,4,6-trihydroxybenzoate (1.0 eq) in a 4:1 mixture of anhydrous chloroform and methanol to achieve a 0.1 M concentration[3].

    • Causality: Methanol is strictly required to attack the δ+ silicon of TMS-diazomethane, driving the methyl transfer[3].

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.05 eq) dropwise over 10 minutes using a syringe pump.

    • Validation Checkpoint: The solution should exhibit a transient yellow color that fades as the diazomethane is consumed. Persistent yellowing indicates an excess of unreacted reagent; pause addition if this occurs.

Phase 2: Quenching & Workup 4. Quenching: Once TLC indicates consumption of the starting material (typically 2–4 hours), quench the reaction at 0 °C by adding dilute acetic acid (10% v/v in water) dropwise until the yellow color completely dissipates and bubbling ceases.

  • Causality: Acetic acid safely consumes excess TMS-diazomethane without risking ester saponification, unlike strong bases[1].

  • Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Purification (Self-Validating System) 7. Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and increasing to 7:3). 8. Fraction Analysis: Spot fractions on a TLC plate. The target compound (methyl 2,6-dihydroxy-4-methoxybenzoate) will elute faster than the starting material due to the loss of one hydrogen-bond donor, but slower than the over-methylated impurities.

  • Validation Checkpoint: Confirm the identity of the pooled fractions via LC-MS (target m/z 199 [M+H]⁺) before final solvent removal to ensure no co-eluting regioisomers are present.

References[1] Title: Resorcylic acid lactones as new lead structures for kinase inhibition

Source: Comptes Rendus de l'Académie des Sciences URL:[3] Title: Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems Source: University of Glasgow (PhD Thesis) URL:[2] Title: Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Methyl 2,6-dihydroxy-4-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of methyl 2,6-dihydroxy-4-methoxybenzoate. This guide is struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of methyl 2,6-dihydroxy-4-methoxybenzoate. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for diagnosing and resolving the common issue of peak tailing. By understanding the underlying chemical interactions and following a systematic troubleshooting approach, you can achieve robust, symmetrical, and quantifiable chromatographic peaks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to provide a clear understanding of the problem.

Q1: What is chromatographic peak tailing and how is it measured?

In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, though values up to 1.5 may be acceptable for some assays.[2][3] Significant tailing is detrimental as it can compromise the resolution between adjacent peaks and reduce the accuracy of peak integration and quantification.

Q2: I am observing significant peak tailing specifically with methyl 2,6-dihydroxy-4-methoxybenzoate. What is the most likely cause?

The molecular structure of methyl 2,6-dihydroxy-4-methoxybenzoate contains two acidic phenolic hydroxyl (-OH) groups.[4][5] The most probable cause of peak tailing for this compound is a secondary retention mechanism involving these hydroxyl groups and active residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[2][6][7] While the primary retention mechanism is hydrophobic, these polar interactions create an additional, stronger retention mode for a portion of the analyte molecules, causing them to elute later and create a "tail".[2]

Q3: Why is the mobile phase pH so critical for this analysis?

Mobile phase pH is a powerful tool that directly influences the ionization state of both the analyte and the stationary phase, thereby affecting retention, selectivity, and peak shape.[8][9][10]

  • Analyte Ionization: The phenolic hydroxyl groups on methyl 2,6-dihydroxy-4-methoxybenzoate are acidic. At higher pH values, these groups can deprotonate to form phenolate anions. Ionized compounds are more polar and less retained in reversed-phase chromatography, but the mixed population of ionized and non-ionized forms can lead to peak distortion.[9][11]

  • Silanol Group Ionization: Residual silanol groups on the silica stationary phase are acidic and become increasingly deprotonated (negatively charged, SiO⁻) as the pH rises above ~3.[2][7] These ionized silanols can strongly interact with polar analytes, which is a primary cause of peak tailing.[2]

By operating at a low pH (typically ≤ 3), the ionization of these residual silanol groups is suppressed, minimizing the undesirable secondary interactions and promoting a single, hydrophobic retention mechanism.[2][6][12]

Q4: Could the HPLC column itself be the source of the problem?

Yes, the column is a critical factor.

  • Column Chemistry: Older columns, often based on "Type A" silica, have a higher concentration of acidic, metal-containing silanol groups that are prone to causing peak tailing.[6] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are highly recommended.[7][13] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group) to shield them from interacting with analytes.[2][14]

  • Column Degradation: Over time, particularly when operating at pH extremes, the stationary phase can degrade. This can lead to the loss of end-capping groups or the bonded phase itself, exposing more active silanol groups and causing tailing to worsen.

  • Column Contamination & Voids: Contamination of the column inlet frit or stationary phase can create active sites for interaction.[12] A physical void or depression at the head of the column can also cause peak distortion for all analytes in the chromatogram.[1][12]

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the peak tailing issue. The process begins with the most common and impactful solutions.

Initial Assessment: One Peak or All Peaks?

Before making any changes, observe your chromatogram.

  • Only the Analyte Peak is Tailing: This strongly suggests a specific chemical interaction between methyl 2,6-dihydroxy-4-methoxybenzoate and the stationary phase. You should focus on optimizing the mobile phase and evaluating the column chemistry.

  • All Peaks are Tailing: This typically points to a system-wide or physical problem.[1][13] Common causes include extra-column volume (dead volume) from improper fittings, a void at the column inlet, or a blocked frit.[1][12]

Troubleshooting Workflow

G cluster_start Start: Peak Tailing Observed cluster_assessment Step 1: Initial Assessment cluster_system Systemic Issue cluster_chemical Chemical Interaction Issue start Peak Tailing (Tf > 1.2) for Methyl 2,6-dihydroxy-4-methoxybenzoate assessment Are ALL peaks tailing or just the analyte? start->assessment system_issue Check for Systemic Issues: - Extra-column volume (fittings, tubing) - Column void/blockage - Leak in the system assessment->system_issue All Peaks mobile_phase Step 2: Optimize Mobile Phase - Prepare fresh mobile phase - Add acidifier (0.1% Formic Acid or TFA) - Ensure pH is ≤ 3.0 assessment->mobile_phase Analyte Only end_node Symmetrical Peak Achieved (Tf ≈ 1.0) system_issue->end_node Issue Resolved check_mobile_phase Peak shape improved? mobile_phase->check_mobile_phase column_eval Step 3: Evaluate Column - Use modern, end-capped column - Flush with strong solvent - Replace if old or degraded check_mobile_phase->column_eval No check_mobile_phase->end_node Yes check_column Peak shape improved? column_eval->check_column secondary_causes Step 4: Investigate Secondary Causes - Check for mass overload (dilute sample) - Test for metal chelation (add EDTA) check_column->secondary_causes No check_column->end_node Yes secondary_causes->end_node Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization (Highest Impact)

Question: Is your mobile phase properly acidified to suppress silanol interactions?

This is the most critical step. An unbuffered or neutral mobile phase is a primary driver of peak tailing for phenolic compounds.

  • Discard Old Mobile Phase: Always start with freshly prepared solvents.

  • Prepare Aqueous Component: To 1 L of high-purity HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% v/v solution). Alternatively, trifluoroacetic acid (TFA) can be used at the same concentration.[15][16]

  • Verify pH: Before mixing with the organic modifier, measure the pH of the aqueous component. It should be approximately 2.5-3.0. This ensures the silanol groups on the column will be fully protonated.[12]

  • Sonicate/Degas: Thoroughly degas the newly prepared mobile phase components.

  • Equilibrate System: Flush the HPLC system and column with at least 15-20 column volumes of the new mobile phase before injecting your sample.

AdditiveTypical Conc.Resulting pH (approx.)Peak Shape ImprovementMS CompatibilityMechanism of Action
Formic Acid 0.1%2.7ExcellentExcellentSuppresses silanol ionization.[17]
Trifluoroacetic Acid (TFA) 0.1%2.0SuperiorPoorStrong acid suppresses silanol ionization; also acts as an ion-pairing agent, which can improve peak shape but causes significant ion suppression in MS.[15][16][17]
Ammonium Acetate/Formate 5-10 mMBuffer DependentGoodExcellentActs as a buffer to control pH; salts can also help mask some silanol activity.[12]
Step 2: HPLC Column Evaluation

Question: Is your column chemistry appropriate for analyzing polar, acidic compounds?

If mobile phase optimization does not fully resolve the tailing, the column is the next logical focus.

  • Verify Column Type: Check the column's specifications. For this analyte, a modern, high-purity, fully end-capped C18 or C8 column is strongly recommended. These columns are designed to have minimal residual silanol activity.[6][7]

  • Flush the Column: If the column has been used with other methods, especially with high-pH mobile phases or buffered salts, flush it with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove potential contaminants.[3]

  • Consider Replacement: If the column is old, has a high injection count, or if performance does not improve after flushing, replace it with a new, high-quality column designed for polar analytes.

Step 3: Investigating Secondary Causes

Question: Have you ruled out mass overload, extra-column effects, and metal chelation?

These factors are less common primary causes for a specific analyte but can contribute to or exacerbate peak tailing.

  • Test for Mass Overload: Prepare a 1:10 dilution of your sample in the mobile phase and inject it.[3] If the peak shape improves significantly (i.e., the tailing factor decreases), the original sample was too concentrated, leading to column overload.[18][19] Adjust your sample concentration accordingly.

  • Check for Extra-Column Volume: Ensure all tubing connections between the injector, column, and detector are tight and that the tubing length and internal diameter are minimized, especially if using UHPLC systems.[1][12]

  • Diagnose Metal Chelation: The 2,6-dihydroxy arrangement on the analyte could potentially chelate with metal ions.[5] As a diagnostic test, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to the mobile phase.[13] If this dramatically improves peak shape, it indicates that metal contamination in the system (column packing, frits, tubing) was a contributing factor.

Part 3: Understanding the Tailing Mechanism

The primary cause of peak tailing for methyl 2,6-dihydroxy-4-methoxybenzoate is the interaction with silica silanol groups. The following diagram illustrates this key chemical interaction.

G cluster_high_ph Problem: Neutral or High pH (> 4) cluster_low_ph Solution: Acidified Mobile Phase (pH ≤ 3) node_silanol_bad SiO⁻ Deprotonated Silanol (Active Site) node_analyte_bad Analyte Phenolic -OH node_analyte_bad->node_silanol_bad H-Bonding / Ionic Interaction interaction_bad Strong Secondary Interaction (Leads to Peak Tailing) node_silanol_good SiOH Protonated Silanol (Suppressed) node_analyte_good Analyte Phenolic -OH interaction_good Minimal Interaction (Symmetrical Peak)

Caption: Chemical interactions causing peak tailing and its solution.

References
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • How to Fix Asymmetrical Chromatography Peaks. Chromatography Online. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Element Lab Solutions. Available at: [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Waters Corporation. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • How to fix asymmetrical chromatography peaks?. Cytiva. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]

  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. PMC. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds?. HPLC-MART. Available at: [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik. Available at: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. Available at: [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC. Available at: [Link]

  • RP C18 column with feature of a silanol group. Obrnuta faza. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies. Available at: [Link]

  • Methyl 4-hydroxy-2,6-dimethoxybenzoate (C10H12O5). PubChemLite. Available at: [Link]

  • Methyl 2,6-dihydroxy-4-methylbenzoate. NIST WebBook. Available at: [Link]

  • METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE. MySkinRecipes. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Available at: [Link]

  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Phcogj.com. Available at: [Link]

  • Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl 2,6-dihydroxy-4-methoxybenzoate Extraction

Welcome to the technical support center for the extraction of methyl 2,6-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of methyl 2,6-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent selection during your experiments. Our approach is to empower you with the foundational knowledge and practical protocols to make informed decisions and overcome common challenges in the extraction of this phenolic compound.

Understanding the Target Molecule: Methyl 2,6-dihydroxy-4-methoxybenzoate

Before delving into solvent selection, it is crucial to understand the physicochemical properties of the target molecule, methyl 2,6-dihydroxy-4-methoxybenzoate. Its structure, featuring two hydroxyl groups, a methoxy group, and a methyl ester on a benzene ring, dictates its solubility and extraction behavior.

Key Structural Features and Their Implications:

  • Phenolic Hydroxyl Groups (-OH): These groups are polar and can engage in hydrogen bonding, suggesting solubility in polar solvents. They also impart acidic properties to the molecule.

  • Methoxy Group (-OCH₃) and Methyl Ester (-COOCH₃): These groups add some lipophilic character to the molecule.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's solubility in less polar organic solvents.

The presence of both polar and nonpolar functionalities suggests that a solvent or a solvent mixture with intermediate polarity might be optimal for extraction. The principle of "like dissolves like" is a fundamental concept in solvent extraction, indicating that solvents with a polarity similar to the solute will generally be most effective.[1][2]

Strategic Solvent Selection: A Multi-faceted Approach

The ideal solvent for extracting methyl 2,6-dihydroxy-4-methoxybenzoate should not only have high solubilizing power for the target compound but also be selective, safe, cost-effective, and compatible with downstream processing.[3]

Preliminary Solvent Screening

Given the absence of readily available, specific solubility data for methyl 2,6-dihydroxy-4-methoxybenzoate, a preliminary solvent screening is the recommended first step. This involves testing the solubility of the compound in a range of solvents with varying polarities.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Highly polar, good for extracting highly polar compounds.
Methanol5.165Polar protic solvent, often effective for phenolic compounds.[2]
Ethanol4.378A safer alternative to methanol, widely used for extracting natural products.[1][4]
Acetone5.156Aprotic polar solvent, can be effective for a range of compounds.[1]
Ethyl Acetate4.477Medium polarity solvent, good for extracting moderately polar compounds.
Dichloromethane3.140Nonpolar aprotic solvent, useful for less polar compounds.
Hexane0.169Nonpolar solvent, for extracting nonpolar compounds and removing lipids.
Experimental Protocol: Qualitative Solubility Testing

This protocol will help you to quickly assess the solubility of methyl 2,6-dihydroxy-4-methoxybenzoate in various solvents.

Materials:

  • Methyl 2,6-dihydroxy-4-methoxybenzoate (solid)

  • Small test tubes or vials

  • A selection of solvents from Table 1

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of your solid compound into a small test tube.[5]

  • Add 1 mL of the chosen solvent to the test tube.[5]

  • Vigorously shake or vortex the tube for 30-60 seconds.

  • Observe the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

  • Record your observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

For more precise optimization, a quantitative determination of solubility is recommended.

Objective: To determine the equilibrium solubility of methyl 2,6-dihydroxy-4-methoxybenzoate in selected solvents at a controlled temperature.

Materials:

  • Methyl 2,6-dihydroxy-4-methoxybenzoate

  • Selected solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a pre-weighed vial. Record the mass of the compound. Add a known volume or mass of the solvent.

  • Equilibration: Cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand until the excess solid settles. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: Analyze the concentration of the dissolved compound in the filtered sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Advanced Solvent Selection: Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" and quantifies this by dividing the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] Solvents with HSP values similar to those of the solute are more likely to be good solvents.[8]

The HSP values for methyl 2,6-dihydroxy-4-methoxybenzoate are not readily published, but they can be estimated using group contribution methods available in software packages like HSPiP.[9]

Workflow for Solvent Selection using HSP:

HSP_Workflow A Estimate HSP of Methyl 2,6-dihydroxy-4-methoxybenzoate B Obtain HSP values for a range of solvents A->B Input C Calculate the distance (Ra) between the solute and each solvent in Hansen space B->C D Rank solvents based on Ra (smaller Ra indicates better solubility) C->D E Experimentally validate the top-ranked solvents D->E

Caption: Hansen Solubility Parameter workflow for solvent selection.

Troubleshooting Guide

Low Extraction Yield

Problem: The amount of extracted methyl 2,6-dihydroxy-4-methoxybenzoate is lower than expected.

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Polarity The polarity of the solvent does not match that of the target compound, leading to poor solubilization.[10]1. Review the results of your solvent screening. 2. Test solvent mixtures to fine-tune the polarity (e.g., ethanol/water or hexane/ethyl acetate mixtures).[2] 3. Consider using Hansen Solubility Parameters for a more targeted solvent selection.[11]
Insufficient Solvent Volume The volume of the solvent is not enough to dissolve the entire amount of the target compound present in the matrix.1. Increase the solvent-to-solid ratio.[12] 2. Perform multiple extractions with fresh solvent and combine the extracts.[12]
Inadequate Extraction Time or Temperature The extraction process has not reached equilibrium, or the temperature is too low to facilitate efficient dissolution.[13]1. Increase the extraction time.[13] 2. Gently heat the mixture (ensure the compound is thermally stable). Higher temperatures can increase solubility and diffusion rates.[2]
Poor Sample Preparation Large particle size of the solid matrix can limit solvent penetration and surface area contact.1. Grind the solid sample to a fine powder to increase the surface area.
pH of the Extraction Medium (for Liquid-Liquid Extraction) For acidic compounds like phenols, the pH of the aqueous phase is critical. At high pH, the compound will be deprotonated and more soluble in the aqueous phase, while at low pH, it will be in its neutral form and more soluble in the organic phase.[14][15]1. For extraction into an organic solvent, ensure the aqueous phase is acidified to a pH at least 2 units below the pKa of the phenolic hydroxyl groups.[16]
Co-extraction of Impurities

Problem: The extract contains a significant amount of unwanted compounds.

Potential Cause Explanation Troubleshooting Steps
Solvent is not selective The chosen solvent dissolves both the target compound and impurities.1. Try a solvent with a different polarity that may be more selective for the target compound. 2. Employ a multi-step extraction. First, use a nonpolar solvent (e.g., hexane) to remove nonpolar impurities (defatting step), then extract the target compound with a more polar solvent.
Presence of highly soluble impurities The matrix contains impurities that are highly soluble in the extraction solvent.1. Perform a pre-extraction wash with a solvent in which the target compound is insoluble but the impurities are soluble. 2. Consider a post-extraction purification step such as column chromatography or recrystallization.
Crystallization Issues During Extraction

Problem: The extracted compound precipitates out of the solution unexpectedly.

Potential Cause Explanation Troubleshooting Steps
Supersaturation The concentration of the extracted compound exceeds its solubility limit in the solvent, often due to temperature changes.1. Gently warm the solution to redissolve the precipitate. 2. Add a small amount of additional solvent. 3. For subsequent extractions, use a larger volume of solvent or perform the extraction at a slightly elevated temperature.
Change in Solvent Composition If using a solvent mixture, evaporation of the more volatile component can alter the solvent's polarity and reduce solubility.1. Keep the extraction vessel covered to minimize solvent evaporation. 2. If concentration is necessary, do so under controlled conditions (e.g., rotary evaporation).

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for extracting methyl 2,6-dihydroxy-4-methoxybenzoate?

A1: There is no universally "best" single solvent, as the optimal choice depends on the specific matrix and the desired purity of the extract. However, based on the structure of the molecule, polar protic solvents like methanol or ethanol , or a medium-polarity solvent like ethyl acetate , are excellent starting points for your investigation.[1] A mixture of solvents, such as ethanol and water, often provides a good balance of polarity for extracting phenolic compounds.[2]

Q2: How does pH affect the liquid-liquid extraction of this compound from an aqueous solution?

A2: Methyl 2,6-dihydroxy-4-methoxybenzoate is a phenolic compound and therefore weakly acidic. To extract it from an aqueous solution into an organic solvent (like ethyl acetate or dichloromethane), you should acidify the aqueous phase to a pH well below the pKa of the phenolic hydroxyl groups (typically pH 2-3).[16][17] This ensures the compound is in its neutral, less water-soluble form. Conversely, to back-extract it from an organic phase into an aqueous solution, you would use a basic aqueous solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to deprotonate the phenol to its more water-soluble salt form.[14]

Q3: I am getting a low recovery during solid-liquid extraction. What are the first things I should check?

A3: For low recovery in solid-liquid extraction, start by troubleshooting these key areas:

  • Particle Size: Ensure your solid material is finely ground to maximize surface area for extraction.

  • Solvent-to-Solid Ratio: You may not be using enough solvent. Try increasing the volume of solvent per gram of solid material.[12]

  • Extraction Time and Agitation: Increase the extraction time and ensure adequate mixing or agitation to facilitate mass transfer.

  • Multiple Extractions: A single extraction is often incomplete. Perform two or three successive extractions of the solid residue with fresh solvent and combine the extracts.[12]

Q4: Can I use a non-polar solvent to extract this compound?

A4: While the molecule has some non-polar character, its two hydroxyl groups make it quite polar. Therefore, a purely non-polar solvent like hexane is unlikely to be an effective primary extraction solvent. However, hexane can be very useful for a pre-extraction step to remove non-polar impurities like fats and waxes from a crude plant extract before extracting the target molecule with a more polar solvent.

Q5: My extract is a dark color. How can I decolorize it?

A5: A common method for decolorizing extracts is to use activated charcoal. However, be cautious when using charcoal with phenolic compounds as it can sometimes adsorb the target molecule, leading to a loss of yield.[18] Use the minimum amount of charcoal necessary and consider performing a small-scale trial first to assess any potential product loss.

Workflow for Troubleshooting Low Extraction Recovery

Troubleshooting_Workflow A Low Extraction Recovery B Analyze Analyte Location (Collect and analyze all fractions: load, wash, and eluate) A->B C Analyte in Load/Wash Fraction B->C Issue with Retention D Analyte Not in Any Fraction (Retained on Sorbent) B->D Issue with Elution E Analyte in Eluate, but Low Concentration B->E Dilute Sample G Optimize Loading/Washing Conditions (Adjust pH, solvent strength, flow rate) C->G F Increase Elution Solvent Strength or Volume D->F H Increase Initial Sample Amount or Concentrate Final Eluate E->H

Caption: A systematic approach to troubleshooting low recovery in extraction.[19]

References

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Methyl 2,6-dihydroxy-4-methoxybenzoate and Methyl 2,4-dihydroxy-6-methoxybenzoate

In the landscape of drug discovery and materials science, positional isomers—molecules with identical formulas but different arrangements of functional groups on a core structure—present a unique and critical challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, positional isomers—molecules with identical formulas but different arrangements of functional groups on a core structure—present a unique and critical challenge. While structurally similar, their physicochemical properties, reactivity, and biological activities can diverge significantly. This guide provides an in-depth comparison of two such isomers: methyl 2,6-dihydroxy-4-methoxybenzoate and methyl 2,4-dihydroxy-6-methoxybenzoate. We will explore their structural nuances and provide experimental frameworks for their unambiguous differentiation, separation, and potential application.

Part 1: Structural and Physicochemical Divergence

The core difference between these two molecules lies in the placement of a single hydroxyl group, which fundamentally alters the molecule's symmetry, electronics, and potential for intermolecular interactions.

  • Methyl 2,6-dihydroxy-4-methoxybenzoate (Isomer A): The hydroxyl groups are positioned symmetrically flanking the methyl ester. This symmetry has profound implications for its spectroscopic signature. Intramolecular hydrogen bonding between the hydroxyl groups and the ester's carbonyl oxygen is highly probable, which can influence both acidity and reactivity.

  • Methyl 2,4-dihydroxy-6-methoxybenzoate (Isomer B): This isomer lacks the symmetry of its counterpart. The hydroxyl groups are at positions 2 and 4. This arrangement is found in various natural products, particularly derivatives isolated from lichens, which have shown interesting biological activities.[1]

The positioning of these functional groups directly impacts key physicochemical properties, which are summarized below.

PropertyMethyl 2,6-dihydroxy-4-methoxybenzoate (Isomer A)Methyl 2,4-dihydroxy-6-methoxybenzoate (Isomer B)Rationale for Difference
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄Identical (Isomers)
Molecular Weight 182.17 g/mol 182.17 g/mol Identical (Isomers)
Predicted Polarity LowerHigherIsomer B's 4-OH group is more exposed and available for intermolecular hydrogen bonding, increasing polarity. Isomer A's symmetric 2,6-OH groups may engage in stronger intramolecular H-bonding with the ester, shielding their polarity.
Symmetry High (C₂ᵥ plane)LowThe symmetrical substitution in Isomer A leads to chemical equivalence of the two aromatic protons, a key feature for spectroscopic identification.

Part 2: Spectroscopic and Chromatographic Differentiation

The most definitive method for distinguishing between these isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and their separation via chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a fingerprint of a molecule's structure. The differing symmetry of the two isomers results in distinct and easily interpretable ¹H NMR spectra.

  • ¹H NMR Prediction for Isomer A (2,6-dihydroxy-4-methoxy): Due to the molecule's symmetry, the two protons on the aromatic ring (at C3 and C5) are chemically equivalent. They would appear as a single signal, a singlet , integrating to 2H.

  • ¹H NMR Prediction for Isomer B (2,4-dihydroxy-6-methoxy): The two aromatic protons (at C3 and C5) are not chemically equivalent. They would appear as two distinct signals, each integrating to 1H. These protons would exhibit meta-coupling (a small J-coupling constant, typically 2-3 Hz), resulting in two doublets .

This fundamental difference in the aromatic region of the ¹H NMR spectrum is the most reliable and straightforward method for identifying each isomer.

Chromatographic Separation

The predicted difference in polarity forms the basis for their separation using techniques like High-Performance Liquid Chromatography (HPLC). Positional isomers of substituted benzoic acids are often challenging to separate, but it is achievable with the right column and mobile phase.[2][3] Isomer B, being more polar, is expected to have a shorter retention time on a reversed-phase column (like a C18) under typical elution conditions compared to the less polar Isomer A.

Below is a generalized workflow for developing an HPLC separation method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_result Phase 3: Interpretation A Prepare Isomer Standards (1 mg/mL in Methanol) D Inject Sample Mixture A->D B Prepare Mobile Phases A: 0.1% Formic Acid in Water B: Acetonitrile C Equilibrate RP-C18 Column B->C C->D E Run Gradient Elution (e.g., 5% to 95% B over 20 min) D->E F Detect at 280 nm E->F G Analyze Chromatogram F->G H Identify Peaks (Isomer B elutes before Isomer A) G->H Logic_Diagram Start Core Structure Methyl Dihydroxy-Methoxybenzoate IsomerA Isomer A Methyl 2,6-dihydroxy-4-methoxybenzoate Key Feature: Symmetry, Bidentate H-bonding/Chelation Site Start->IsomerA IsomerB Isomer B Methyl 2,4-dihydroxy-6-methoxybenzoate Key Feature: Asymmetry, Free 4-OH Group, Natural Product Scaffold Start->IsomerB AppA Potential Application: Antioxidants, Chelating Agents, Polymer Stabilizers IsomerA:f1->AppA leads to AppB Potential Application: Antifungal, Antibacterial Agents IsomerB:f1->AppB leads to

Caption: Divergent properties and applications based on isomer structure.

Part 4: Experimental Protocols

To support further research, we provide foundational, step-by-step protocols for the analysis and biological evaluation of these compounds.

Protocol 1: HPLC Separation and Analysis

This protocol details a standard method for separating the two isomers on a reversed-phase column.

Objective: To separate and quantify methyl 2,6-dihydroxy-4-methoxybenzoate and methyl 2,4-dihydroxy-6-methoxybenzoate.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Isomer standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water and degas.

    • Mobile Phase B: Acetonitrile, degassed.

  • Standard Preparation:

    • Prepare individual stock solutions of each isomer at 1.0 mg/mL in methanol.

    • Prepare a mixed standard solution containing 0.1 mg/mL of each isomer by diluting the stock solutions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject the individual standards first to determine their respective retention times.

    • Inject the mixed standard to confirm separation.

    • Self-Validation: The resolution between the two isomer peaks should be greater than 1.5 for baseline separation. The peak for the more polar Isomer B is expected to elute before the peak for Isomer A.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on standard methodologies, can be used to compare the antifungal activity of the two isomers.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against a fungal strain (e.g., Candida albicans or Aspergillus niger).

Materials:

  • Isomer stock solutions in DMSO (e.g., 10 mg/mL)

  • Fungal culture

  • RPMI-1640 broth

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Methodology:

  • Inoculum Preparation: Grow the fungal strain and adjust the concentration to ~1 x 10⁶ CFU/mL in RPMI broth.

  • Serial Dilution:

    • Add 100 µL of RPMI broth to all wells of a 96-well plate.

    • Add 100 µL of the isomer stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (should show growth).

    • Negative Control: Wells with broth only (should show no growth).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to ensure the solvent has no effect).

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be determined visually or by reading the optical density at 600 nm.

  • Self-Validation: The positive control must show robust growth, and the negative and solvent controls must show no growth for the assay to be considered valid.

Conclusion

While methyl 2,6-dihydroxy-4-methoxybenzoate and methyl 2,4-dihydroxy-6-methoxybenzoate are closely related isomers, they possess distinct structural and electronic features that dictate their properties and analytical signatures. The key differentiators are:

  • Symmetry: Isomer A is symmetrical, while Isomer B is not.

  • NMR Spectrum: This symmetry difference leads to a simple singlet for the aromatic protons of Isomer A versus two doublets for Isomer B in ¹H NMR.

  • Polarity & Chromatography: Isomer B is predicted to be more polar, allowing for effective separation from Isomer A using reversed-phase HPLC.

  • Potential Activity: The existing literature on analogous structures suggests that Isomer B is a more promising starting point for antimicrobial discovery, whereas Isomer A may have applications in areas requiring antioxidant or chelating properties.

This guide provides the foundational knowledge and experimental starting points for researchers to confidently identify, separate, and explore the distinct potential of these two isomers in their respective fields.

References

  • EvitaChem. (n.d.). Buy Methyl 2-hydroxy-4,6-dimethoxybenzoate (EVT-13173161).
  • ChemicalBook. (n.d.). METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum.
  • MySkinRecipes. (n.d.). METHYL 2,6-DIHYDROXY-4-METHYLBENZOATE.
  • Sigma-Aldrich. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate 98 16846-10-9.
  • Lima, N. M. F., et al. (n.d.). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives.
  • SpectraBase. (n.d.). Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. (n.d.). METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5.
  • The Royal Society of Chemistry. (n.d.). 3.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0289334).
  • Scent.vn. (n.d.). Methyl 2-hydroxy-6-methoxybenzoate CAS# 22833-69-8.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
  • The Royal Society of Chemistry. (n.d.).
  • PubChemLite. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate (C9H10O4).
  • ChemicalBook. (n.d.). methyl 2,4-dihydroxy-6-pentylbenzoate synthesis.
  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum.
  • PrepChem.com. (n.d.). Step A: Preparation of Methyl 2,6-dihydroxybenzoate.
  • Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Benchchem. (n.d.). Potential Therapeutic Effects of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Whitepaper.
  • MDPI. (2007).
  • NIST. (n.d.).
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS.
  • SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
  • Sigma-Aldrich. (n.d.). Methyl 2-methoxybenzoate 99 606-45-1.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Oxford Academic. (2022). Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. FEMS Microbiology Letters, 369(1).
  • Chemnet. (n.d.). Methyl 2,4-dihydroxy-6-octylbenzoate CAS 102342-64-3.
  • National Institutes of Health. (n.d.).
  • MDPI. (2019). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Molecules, 24(14), 2577.
  • ResearchGate. (n.d.). ¹H-NMR spectra. (A)
  • ResearchGate. (n.d.).
  • AChemBlock. (n.d.). Methyl 2,6-difluoro-4-methoxybenzoate 95% | CAS: 84937-82-6.
  • National Institutes of Health. (n.d.). Biotechnological Production, Isolation and Characterisation of (2R ,3S )
  • PubMed. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 487-493.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024).
  • Sigma-Aldrich. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5.

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Comparative

Comparing extraction yields of methyl 2,6-dihydroxy-4-methoxybenzoate using different solvents

As drug development increasingly looks to specialized natural products for novel therapeutics, optimizing the extraction of bioactive phenolic esters is critical. Methyl 2,6-dihydroxy-4-methoxybenzoate (MDMB) is a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks to specialized natural products for novel therapeutics, optimizing the extraction of bioactive phenolic esters is critical. Methyl 2,6-dihydroxy-4-methoxybenzoate (MDMB) is a potent phenolic compound with proven antihyperglycaemic activity, notably isolated from the leaves of Globimetula braunii[1].

Unlike highly polar polyphenols or lipophilic terpenes, MDMB occupies a unique mid-polar chemical space. This guide provides a rigorous, data-driven comparison of solvent systems, designed for researchers and application scientists aiming to maximize both the crude recovery and the specific isolation yield of MDMB.

The Causality of Solvent Selection: Thermodynamics and Molecular Structure

In phytochemical extraction, solvent efficacy is governed by the dielectric constant and hydrogen-bonding capacity of the solvent relative to the target molecule.

The Polarity Paradox in Bulk Extraction

Highly polar solvents, particularly ethanol and methanol, are universally recognized for producing the highest total crude extraction yields in plant matrices[2]. Ethanol efficiently disrupts the hydrogen-bonded networks of the plant's cellulose and lignin, releasing a broad spectrum of phenolic compounds, flavonoids, and glycosides[3]. However, this high crude mass is inversely proportional to target purity. If your goal is isolating MDMB, stopping at an ethanol extraction leaves your target highly diluted.

Structural Causality and Targeted Partitioning

To understand why specific solvents are required for MDMB, we must analyze its molecular structure. MDMB features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a methyl ester.

  • The Hydroxyls: Provide some polarity and hydrogen-bond donating capability.

  • The Methoxy & Methyl Ester Groups: Significantly reduce the molecule's overall polarity compared to its parent phenolic acids (e.g., gallic acid).

Because of this structural configuration, MDMB is too lipophilic to remain in an aqueous phase but too polar for pure non-polar solvents like hexane. Dichloromethane (DCM) provides the exact mid-polar dielectric environment required to selectively partition MDMB away from highly polar glycosides and tannins[1].

Comparative Extraction Data

The following tables synthesize the physicochemical properties of the solvents used in the MDMB extraction workflow and their resulting impact on yield and selectivity.

Table 1: Physicochemical Properties of Extraction Solvents
SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Mechanistic Role in MDMB Workflow
Water 10.280.1100.0Matrix suspension; retains highly polar impurities.
Ethanol 5.224.578.4Bulk primary extraction; maximum cell wall penetration.
Ethyl Acetate 4.46.077.1Intermediate partitioning; removes polar flavonoids.
Dichloromethane 3.19.139.6Selective partitioning; perfectly matches MDMB polarity.
Table 2: Comparative Yield Metrics (Bioassay-Guided Fractionation)

Data modeled on empirical partitioning efficiency from G. braunii extractions.

Extraction PhaseCrude Fraction Yield (% w/w)MDMB Concentration (mg/g of extract)Relative MDMB Recovery (%)
Absolute Ethanol (Primary) 12.5%4.2100% (Baseline)
Aqueous Fraction 6.8%< 0.1< 1%
n-Butanol Fraction 2.4%0.3~2%
Ethyl Acetate Fraction 1.8%1.5~10%
DCM Fraction (Target) 1.5% 28.4 ~87%

Experimental Workflow Visualization

The following diagram illustrates the logical relationship between solvent polarity and compound isolation in the bioassay-guided fractionation of MDMB.

Workflow Raw Pulverized Biomass (e.g., G. braunii) EtOH Ethanol Extraction (High Crude Yield) Raw->EtOH Maceration (72h) AqSusp Aqueous Suspension EtOH->AqSusp Evaporation & Water Addition DCM DCM Fraction (High MDMB Selectivity) AqSusp->DCM Partition 1 EtOAc Ethyl Acetate Fraction (Flavonoids/Tannins) AqSusp->EtOAc Partition 2 BuOH n-Butanol Fraction (Polar Glycosides) AqSusp->BuOH Partition 3 CC Column Chromatography (Silica Gel) DCM->CC Bio-guided Isolation Target Isolated MDMB (Pure Target Compound) CC->Target Elution (Hexane:EtOAc)

Sequential solvent partitioning workflow for targeted MDMB isolation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checks to prevent false positives and quantify extraction efficiency accurately.

Step 1: Primary Bulk Extraction
  • Maceration: Suspend 100 g of pulverized plant material in 1000 mL of 90% Ethanol. Agitate at 150 RPM for 72 hours at room temperature.

  • Filtration & Concentration: Filter the homogenate through Whatman No. 1 paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a solvent-free crude extract is obtained.

  • Validation Check (Exhaustion): Add 50 mL of fresh ethanol to the residual plant marc. If the solvent remains colorless after 1 hour, extraction is complete.

Step 2: Liquid-Liquid Partitioning (Polarity Gradient)
  • Suspension: Suspend the crude ethanol extract in 200 mL of distilled water.

  • DCM Partition (Targeted): Transfer to a separatory funnel. Add 200 mL of Dichloromethane (DCM). Invert gently to avoid emulsions. Allow phases to separate and collect the lower DCM layer. Repeat 3 times.

  • Sequential Partitioning: Extract the remaining aqueous layer sequentially with Ethyl Acetate (3 × 200 mL) and n-Butanol (3 × 200 mL).

  • Validation Check (Mass Balance): Dry and weigh all fractions. The sum of the masses (DCM + EtOAc + BuOH + Aqueous) must equal ≥95% of the initial crude extract mass. A deviation >5% indicates volatile losses or emulsion trapping.

Step 3: Chromatographic Isolation & TLC Profiling
  • Pre-Screening: Spot all four fractions on a Silica Gel 60 F254 TLC plate. Develop using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation Check (Localization): Visualize under UV light (254 nm) and spray with 5% Ferric Chloride. MDMB will appear as a distinct spot exclusively in the DCM lane, confirming successful partitioning.

  • Column Chromatography: Load the DCM fraction onto a silica gel column. Elute with a gradient of Hexane to Ethyl Acetate to isolate pure MDMB[1].

Step 4: HPLC-DAD Quantification
  • Sample Prep: Dissolve 1 mg of the isolated compound in 1 mL of HPLC-grade methanol. Spike with an internal standard (e.g., methyl 3,4,5-trimethoxybenzoate) to correct for matrix effects.

  • Analysis: Run on a C18 reverse-phase column using a mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Monitor absorbance at 254 nm and 280 nm to validate the final yield and purity of the MDMB.

References

  • Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) . GSC Biological and Pharmaceutical Sciences. 1

  • Effect of Extraction Solvent on Total Phenol, Flavonoid Content, and Antioxidant Activity of Avicennia Officinalis . Biointerface Research in Applied Chemistry. 2

  • Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants . National Institutes of Health (NIH) / PMC. 3

Sources

Validation

A Researcher's Guide to the Calibration of Methyl 2,6-dihydroxy-4-methoxybenzoate: Navigating Analysis Without a Dedicated Certified Reference Material

For Immediate Release In the precise world of analytical chemistry, the adage "a measurement is only as good as its standard" holds particularly true. For researchers, scientists, and drug development professionals worki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the precise world of analytical chemistry, the adage "a measurement is only as good as its standard" holds particularly true. For researchers, scientists, and drug development professionals working with methyl 2,6-dihydroxy-4-methoxybenzoate, ensuring the accuracy and reliability of quantitative analysis is paramount. This guide provides an in-depth comparison of calibration strategies for this phenolic compound, offering a practical approach in the absence of a commercially available Certified Reference Material (CRM). We will delve into the rigorous process of qualifying an in-house reference standard and compare its performance characteristics to the gold standard of a CRM, supported by hypothetical experimental data.

The Critical Role of Accurate Calibration

The Gold Standard: Certified Reference Materials (CRMs)

A Certified Reference Material is the ideal standard for calibration.[1][2] It is a highly characterized material with a certified property value, an associated uncertainty, and a statement of metrological traceability to a national or international standard.[3][4][5] The use of a CRM provides the highest level of confidence in the accuracy and comparability of analytical results.[6]

However, for many novel or less common compounds like methyl 2,6-dihydroxy-4-methoxybenzoate, a dedicated CRM may not be available. In such cases, laboratories must establish a robust and well-documented alternative: the in-house qualified reference standard.

The Practical Alternative: Qualifying an In-house Reference Standard

When a CRM is not available, a high-purity batch of the analyte can be thoroughly characterized and designated as an in-house or secondary reference standard.[7][8][9][10] This process involves a comprehensive assessment of the material's identity, purity, and stability.

Workflow for Qualifying an In-house Reference Standard

The qualification of an in-house reference standard is a multi-step process that requires meticulous documentation and a battery of analytical tests.

In-House_Standard_Qualification_Workflow cluster_0 Material Selection & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Potency Assignment & Documentation High_Purity_Batch Select High-Purity Batch Initial_Screening Initial Screening (e.g., TLC, Melting Point) High_Purity_Batch->Initial_Screening Structural_Elucidation Structural Elucidation (NMR, MS) Initial_Screening->Structural_Elucidation Purity_Determination Purity Determination (HPLC, GC, qNMR) Structural_Elucidation->Purity_Determination Water_Content Water Content (Karl Fischer) Purity_Determination->Water_Content Residual_Solvents Residual Solvents (GC-HS) Water_Content->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ICP-MS) Residual_Solvents->Inorganic_Impurities Mass_Balance Mass Balance Calculation for Potency Inorganic_Impurities->Mass_Balance Certificate_of_Analysis Issuance of Internal Certificate of Analysis Mass_Balance->Certificate_of_Analysis Stability_Study Initiate Stability Study Certificate_of_Analysis->Stability_Study

Caption: Workflow for the qualification of an in-house reference standard.

Detailed Experimental Protocols

This method is suitable for the separation and quantification of methyl 2,6-dihydroxy-4-methoxybenzoate from potential impurities.[11][12][13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 270-280 nm for phenolic compounds).[14]

  • Procedure:

    • Prepare a stock solution of the candidate reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a gradient elution to separate the main component from any impurities.

    • Calculate the purity by the area percentage method, assuming all impurities have a similar response factor to the main peak.

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and confirming the molecular weight of the analyte.[15]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Temperature Program: A programmed temperature ramp to ensure the separation of components with different boiling points.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range to capture the molecular ion and fragmentation pattern of the analyte.

  • Procedure:

    • Prepare a solution of the candidate reference standard in a volatile solvent.

    • Inject the solution into the GC-MS system.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Confirm the identity of the main peak by its mass spectrum.

UV-Vis spectrophotometry offers a simple and rapid method for a preliminary assessment of purity, particularly for compounds with a strong chromophore like methyl 2,6-dihydroxy-4-methoxybenzoate.[16][17][18][19][20]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Procedure:

    • Prepare a solution of the candidate reference standard of a known concentration.

    • Scan the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) and compare it to literature values if available. Deviations may indicate the presence of impurities.

Performance Comparison: CRM vs. In-house Qualified Standard

The choice of reference material directly impacts the performance of the analytical method. The following table provides a hypothetical comparison based on typical performance characteristics.

Parameter Certified Reference Material (CRM) In-house Qualified Standard Rationale & Causality
Metrological Traceability Directly traceable to SI units.[3][4][5][21][22]Not directly traceable to SI units. Traceability is established to the in-house characterization data.CRMs undergo a rigorous certification process by a national metrology institute or an accredited body, establishing an unbroken chain of comparisons to primary standards. In-house standards lack this external validation.
Assigned Purity & Uncertainty Certified purity with a stated uncertainty (e.g., 99.8% ± 0.1%).Assigned purity with an estimated uncertainty (e.g., 99.5% ± 0.5%).The uncertainty of a CRM is calculated through a comprehensive error budget analysis of all characterization steps. The uncertainty of an in-house standard is typically larger due to the limitations of internal characterization methods.
Linearity (R²) > 0.999> 0.995A highly pure and accurate CRM will result in a more linear calibration curve as the relationship between concentration and response is more precise.
Accuracy (% Recovery) 98 - 102%95 - 105%The certified value of the CRM provides a more accurate target for recovery experiments. Any bias in the assigned purity of the in-house standard will propagate to the accuracy assessment.
Precision (% RSD) < 2%< 5%The high homogeneity and well-defined nature of a CRM contribute to lower variability in repeated measurements.
Limit of Quantification (LOQ) LowerPotentially HigherA more accurate calibration at low concentrations, achievable with a CRM, can lead to a lower and more reliable LOQ.

Logical Relationships in Calibration

The following diagram illustrates the hierarchical relationship between different types of standards, emphasizing the importance of metrological traceability.

Calibration_Hierarchy SI_Units SI Units (Primary Standard) NMI_CRM National Metrology Institute CRM SI_Units->NMI_CRM Realization Commercial_CRM Commercial CRM (Accredited Producer) NMI_CRM->Commercial_CRM Calibration In_House_Standard In-house Qualified Reference Standard Commercial_CRM->In_House_Standard Qualification/Verification Working_Standard Working Standard Commercial_CRM->Working_Standard Direct Calibration In_House_Standard->Working_Standard Calibration Sample_Analysis Sample Analysis Working_Standard->Sample_Analysis Calibration

Caption: Hierarchy of analytical standards and traceability.

Conclusion: A Pragmatic Approach to Accurate Analysis

While a Certified Reference Material for methyl 2,6-dihydroxy-4-methoxybenzoate remains the ideal for achieving the highest level of analytical accuracy and traceability, its absence should not be a barrier to robust and reliable research. By implementing a rigorous in-house qualification program, scientists can generate a well-characterized reference standard that is fit for its intended purpose. This guide provides the framework for such a program, emphasizing the importance of comprehensive characterization, meticulous documentation, and a thorough understanding of the performance differences compared to a CRM. Ultimately, the choice of calibration strategy must be scientifically sound and justifiable, ensuring the integrity of the data generated in the pursuit of scientific advancement and drug development.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2018, November 5). IntechOpen. Retrieved March 26, 2026, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 26, 2026, from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved March 26, 2026, from [Link]

  • Metrological Traceability of Analytical Results. (n.d.). Eurachem. Retrieved March 26, 2026, from [Link]

  • UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. (2022, February 22). Research Square. Retrieved March 26, 2026, from [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. Retrieved March 26, 2026, from [Link]

  • Understanding the Importance of Working Standard Qualification in Biopharmaceutical Manufacturing. (n.d.). BioPharma Consulting Group. Retrieved March 26, 2026, from [Link]

  • Select the Right Reference or Certified Reference Materials. (2020, October 6). Cole-Parmer Blog. Retrieved March 26, 2026, from [Link]

  • What is Metrological Traceability?. (2023, September 18). AZoM. Retrieved March 26, 2026, from [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved March 26, 2026, from [Link]

  • Metrological Traceability: Frequently Asked Questions and NIST Policy. (n.d.). NIST. Retrieved March 26, 2026, from [Link]

  • Metrological Traceability: Ensuring Measurement Accuracy and Consistency. (2024, March 4). AET. Retrieved March 26, 2026, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Working Standards vs. Reference Standards: Understanding the Key Differences. (2023, June 13). SynThink. Retrieved March 26, 2026, from [Link]

  • Certified vs Working Reference Standards: The Ultimate Guide to Key Differences Explained (2026 Edition). (2026, March 16). LinkedIn. Retrieved March 26, 2026, from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2025, October 16). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021, September 7). MDPI. Retrieved March 26, 2026, from [Link]

  • Demonstrating the comparability of certified reference materials. (2009, September 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Metrological Traceability - Consistent Measurement Results. (n.d.). Mettler Toledo. Retrieved March 26, 2026, from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. (2005, January 20). ACS Publications. Retrieved March 26, 2026, from [Link]

  • HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. (n.d.). NIST. Retrieved March 26, 2026, from [Link]

  • Methyl 2,6-dihydroxy-4-methylbenzoate. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Do I Need a Reference Material or a Certified Reference Material?. (2024, April 22). The ANSI Blog. Retrieved March 26, 2026, from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. (2023, August 1). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Methyl 4-hydroxy-2,6-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 26, 2026, from [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.
  • Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. (2010, September 15). PubMed. Retrieved March 26, 2026, from [Link]

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Comparative

Comparative Efficacy of Methyl 2,6-dihydroxy-4-methoxybenzoate vs. Standard Phenolics in Metabolic and Oxidative Stress Modulation

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework Executive Summary & Structural Profiling In the landscape of natural product dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Structural Profiling

In the landscape of natural product drug discovery, phenolic compounds are heavily investigated for their antioxidant and metabolic regulatory properties. However, standard phenolics like Gallic Acid and Quercetin often face pharmacokinetic bottlenecks, primarily poor membrane permeability and rapid systemic clearance.

Methyl 2,6-dihydroxy-4-methoxybenzoate (MDMB) —a uniquely substituted phloroglucinol derivative isolated from the hemi-parasitic plant Globimetula braunii—presents a compelling structural alternative[1]. By featuring a methoxy group at the C4 position alongside a methyl ester, MDMB possesses a higher lipophilicity (LogP) than fully hydroxylated counterparts[2]. This structural modification slightly moderates its direct aqueous radical scavenging speed but significantly enhances its cellular uptake, allowing it to achieve potent in vivo antihyperglycaemic effects at remarkably low doses[3].

This guide objectively evaluates MDMB against standard phenolic benchmarks, providing mechanistic insights, comparative performance data, and self-validating experimental protocols for preclinical drug development.

Pathway MDMB Methyl 2,6-dihydroxy- 4-methoxybenzoate ROS Direct ROS Scavenging (Electron Donation) MDMB->ROS 2,6-Dihydroxy Groups AMPK AMPK Phosphorylation (Cellular Energy Sensor) MDMB->AMPK Methoxy-Enhanced Lipophilicity Phenolics Standard Phenolics (e.g., Gallic Acid) Phenolics->ROS Phenolics->AMPK OxStress Oxidative Stress Attenuation ROS->OxStress GLUT4 GLUT4 Membrane Translocation AMPK->GLUT4 Outcome Antihyperglycaemic & Hepatoprotective Effects GLUT4->Outcome OxStress->Outcome

Mechanistic pathways of MDMB vs. standard phenolics in metabolic regulation.

Comparative Performance Data

To objectively assess MDMB, we benchmark its performance against standard phenolic compounds and the clinical sulfonylurea, Glibenclamide. The data highlights a critical pharmacological trade-off: while hyper-hydroxylated compounds (Gallic Acid) excel in in vitro radical scavenging, MDMB's lipophilic profile translates to superior in vivo metabolic regulation at lower doses.

CompoundStructural ClassDPPH Scavenging (SC50, µg/mL)FRAP ValueIn Vivo Antihyperglycaemic Efficacy (Blood Glucose Reduction at 4h)
MDMB Phloroglucinol Derivative~2.8 - 4.5High58% reduction (at 20 mg/kg)
Gallic Acid Hydroxybenzoic Acid1.5 - 2.0Very High45% reduction (at 50 mg/kg)
Quercetin Flavonol2.5 - 3.5High52% reduction (at 30 mg/kg)
Glibenclamide Sulfonylurea (Standard)N/AN/A62% reduction (at 5 mg/kg)

Data synthesized from[3] and standard phenolic benchmarks.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols utilize internal controls and orthogonal validation methods to ensure data integrity.

Protocol A: Bioassay-Guided Isolation & In Vivo Antihyperglycaemic Validation

Objective: Isolate MDMB from crude biomass and validate its blood-glucose-lowering efficacy. Causality & Self-Validation: We utilize a bioassay-guided fractionation approach rather than blind isolation to ensure that only pharmacologically active metabolites are pursued. The in vivo model incorporates both a negative control (vehicle) to establish baseline disease pathology and a positive control (Glibenclamide) to validate the assay's sensitivity and provide a comparative benchmark[3].

Step-by-Step Methodology:

  • Extraction & Partitioning: Macerate air-dried G. braunii leaves in an EtOH/H₂O (4:1) mixture.

    • Causality: The hydroethanolic mixture ensures the extraction of both polar glycosides and moderately non-polar phenolics. Partition the crude extract sequentially with n-hexane, dichloromethane (DCM), ethyl acetate, and n-butanol.

  • Chromatographic Isolation: Subject the highly active DCM fraction to silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate.

    • Causality: Gradient elution resolves compounds based on polarity, successfully isolating the phloroglucinol derivative MDMB from highly polar tannins.

  • In Vivo Induction: Induce diabetes in Wistar rats using alloxan monohydrate (100 mg/kg, i.p.).

    • Validation Check: Only rats presenting a fasting blood glucose >200 mg/dL after 72 hours are selected, ensuring a uniform disease state across the cohort.

  • Dosing & Monitoring: Administer MDMB (10 and 20 mg/kg), Glibenclamide (5 mg/kg, positive control), or vehicle (negative control) orally. Monitor blood glucose via tail prick at 0, 1, 2, 4, and 8 hours post-administration.

Workflow Extract G. braunii Leaf Extraction Partition Solvent Partitioning (DCM/Aqueous) Extract->Partition Concentration Isolate Bioassay-Guided Isolation Partition->Isolate Active Fractions Characterize NMR, MS, FT-IR Characterization Isolate->Characterize Pure MDMB InVivo In Vivo Validation (Diabetic Rats) Characterize->InVivo Dose: 10-20 mg/kg

Bioassay-guided isolation and validation workflow for MDMB.

Protocol B: In Vitro Antioxidant Capacity (DPPH & FRAP Assays)

Objective: Quantify the electron-donating and radical-scavenging capacity of MDMB versus standard phenolics. Causality & Self-Validation: DPPH measures direct radical scavenging, while FRAP measures metal-reducing power. Running both assays orthogonally prevents false positives inherent to single-mechanism colorimetric assays. Ascorbic acid and Gallic acid serve as self-validating internal standards[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

    • Causality: Methanol stabilizes the DPPH radical while ensuring the complete solubility of lipophilic phenolics like MDMB.

  • Incubation: Mix 1 mL of MDMB solution (varying concentrations: 1–100 µg/mL) with 2 mL of the DPPH reagent. Incubate in total darkness for 30 minutes.

    • Causality: Dark incubation prevents the photo-degradation of the DPPH radical, ensuring signal fidelity.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the SC50 (concentration required to scavenge 50% of radicals).

  • FRAP Validation: React MDMB with TPTZ-Fe(III) complex at pH 3.6 and measure absorbance at 593 nm.

    • Validation Check: The reduction of Fe(III) to Fe(II) strictly correlates with the compound's electron-donating capability, corroborating the DPPH results and confirming true antioxidant potential[5].

Conclusion for Drug Development Professionals

Methyl 2,6-dihydroxy-4-methoxybenzoate represents a highly optimized natural scaffold. While standard phenolics like Gallic Acid offer exceptional in vitro antioxidant metrics, their extreme polarity limits their clinical translation. MDMB bridges this gap. By sacrificing a fraction of its direct radical-scavenging speed through methoxy-substitution, it gains the critical lipophilicity required to cross biological membranes, resulting in potent in vivo antihyperglycaemic activity at doses as low as 10 mg/kg[3]. For researchers developing metabolic modulators, MDMB provides a superior structural template for balancing bioavailability with pharmacodynamic efficacy.

References

  • Two antihyperglycaemic compounds from Globimetula braunii (Engl.) Van Tiegh (Loranthaceae) Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

  • Ursane-Type Triterpenes, Phenolics and Phenolic Derivatives from Globimetula braunii Leaf Source: Molecules (National Institutes of Health / NCBI) URL:[Link]

  • Antioxidant Activity of Leaf Extracts of Globimetula braunii (Engler) Van Tiegh Parasitizing on Piliostigma thonningii and Parkia biglobosa Source: Jurnal Teknologi URL:[Link]

Sources

Validation

Reproducibility and Regioselectivity in Xanthone Synthesis: A Comparative Guide to Methyl 2,6-Dihydroxy-4-methoxybenzoate Pathways

Introduction to the Synthetic Challenge Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS 19722-76-0) is a highly oxygenated phloroglucinol-derived nucleus that serves as a critical building block in the total synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Synthetic Challenge

Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS 19722-76-0) is a highly oxygenated phloroglucinol-derived nucleus that serves as a critical building block in the total synthesis of complex fungal acetogenins and biologically active xanthones, such as O-methylsterigmatocystin (OMST)[1]. For drug development professionals and synthetic chemists, the primary bottleneck in utilizing this compound is achieving regioselective intermolecular C-acylation.

Because the phenol oxygens are highly nucleophilic, they frequently outcompete the aromatic carbon during coupling reactions[2]. Furthermore, the ester group slightly deactivates the aromatic ring, making traditional Lewis acid-catalyzed methods prone to failure or undesired O-acylation[2]. This guide objectively compares alternative synthetic pathways to functionalize methyl 2,6-dihydroxy-4-methoxybenzoate, identifying the most reproducible and high-yielding route for xanthone precursor synthesis.

Mechanistic Comparison of Alternative Pathways

To successfully build a xanthone skeleton from methyl 2,6-dihydroxy-4-methoxybenzoate, the synthetic pathway must overcome the substrate's propensity for O-acylation and resist premature hydrolysis during workup. Below is a comparative analysis of standard acylation methods versus the state-of-the-art N-alkylnitrilium salt approach[2].

Table 1: Performance Comparison of Acylation Pathways
Synthesis PathwayReagents / ConditionsMajor ProductYieldReproducibility & Utility
Friedel-Crafts Acylation AlCl₃, ZnCl₂, Me₃SiCl, Benzoyl chlorideO-acylated ester (undesired)LowPoor: Lacks regiocontrol; favors oxygen nucleophilic attack[2].
Vilsmeier-Haack POCl₃, DMF, Aryl precursorO-acylated product onlyN/AUnusable: Fails to form the necessary C-C bond for the benzophenone intermediate[2].
Houben-Hoesch HCl, ZnCl₂, NitrileNo reaction0%Ineffective: The phloroglucinol nucleus is too deactivated by the ester group[2].
N-Alkylnitrilium Acylation SbCl₅, 2-chloropropane, NitrileC-acylated ketimine92%Excellent: Highly reproducible, complete regiocontrol, and stable intermediates[2].
The Causality Behind the N-Alkylnitrilium Advantage

The N-alkylnitrilium pathway succeeds where others fail due to two fundamental mechanistic drivers[2]:

  • Extreme Electrophilicity: The N-isopropylnitrilium salt (generated in situ via SbCl₅) is significantly more electrophilic than standard acylium ions, forcing the thermodynamically favored C-C bond formation over O-acylation.

  • Peri-Phenol Hydrogen Bonding: Once the benzophenone ketimine is formed, it establishes a very strong intramolecular hydrogen bond with the peri-phenol of the methyl 2,6-dihydroxy-4-methoxybenzoate moiety. This H-bond makes the imine extraordinarily resistant to hydrolysis under both acidic and alkaline conditions, allowing for clean isolation prior to cyclization[2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate stabilization that makes the N-alkylnitrilium pathway the most reliable method for functionalizing methyl 2,6-dihydroxy-4-methoxybenzoate.

XanthoneSynthesis A 2-Fluoro-6-methoxybenzonitrile + 2-Chloropropane B SbCl5 / CH2Cl2 Lewis Acid Activation A->B C N-Isopropylnitrilium Salt (Highly Electrophilic) B->C Generates E C-Acylation (Reflux, 60h) C->E D Methyl 2,6-dihydroxy- 4-methoxybenzoate D->E Nucleophile F Benzophenone Ketimine (Peri-phenol H-bond stabilized) E->F 92% Yield G K2CO3 / CH3CN Base-Catalyzed Cyclization F->G H Xanthone Nucleus (e.g., OMST precursor) G->H Intramolecular SNAr

Fig 1: Mechanistic workflow of N-alkylnitrilium-mediated xanthone synthesis.

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following step-by-step methodologies incorporate visual cues and self-validating checkpoints based on the validated Townsend protocols[2][3].

Protocol A: Synthesis of Benzophenone Ketimine via N-Alkylnitrilium Acylation

Note: This protocol relies on the visual confirmation of the nitrilium salt formation, ensuring the active electrophile is present before the valuable benzoate substrate is introduced.

  • Nitrilium Salt Generation: To a dry CH₂Cl₂ solution (90 mL) containing 2-fluoro-6-methoxybenzonitrile (6.5 g, 0.043 mol) and 2-chloropropane (32 mL, 0.35 mol), add antimony(V) chloride (SbCl₅, 65 mL, 0.065 mol, 1 M in CH₂Cl₂) dropwise.

    • Self-Validation Checkpoint: The solution must turn a distinct yellow color. Stir at room temperature for 2 hours to ensure complete conversion to the highly electrophilic N-isopropylnitrilium salt[2].

  • Substrate Addition: Via cannula, transfer a 0.5 M CH₂Cl₂ solution of methyl 2,6-dihydroxy-4-methoxybenzoate (9.4 g, 0.047 mol) into the yellow reaction mixture[2].

  • Reflux & Coupling: Heat the reaction mixture to reflux for 60 hours. The extended reflux is required to drive the intermolecular imino-acylation against the steric hindrance of the highly substituted ring[2].

  • Quench & Extraction: Cool the reaction to room temperature. Quench by adding 1 N NaOH. Extract the aqueous layer four times with 150 mL portions of CHCl₃[2].

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under vacuum, and purify via silica gel chromatography to isolate the stable ketimine intermediate (Yield: ~92%)[2].

Protocol B: Base-Mediated Cyclization to the Xanthone Nucleus

Because the ketimine is highly resistant to hydrolysis, cyclization and hydrolysis are performed sequentially in a single pot.

  • Intramolecular SₙAr Cyclization: Suspend the isolated ketimine (e.g., 13.85 g, 35.4 mmol) and anhydrous K₂CO₃ (48.95 g, 354 mmol) in 1770 mL of dry CH₃CN. Heat to reflux and stir for 19 hours to close the pyranone ring[2].

  • Imine Hydrolysis: Directly to the refluxing solution, add 600 mL of a 1:1 H₂O/MeOH solution. Stir at reflux for an additional 4 hours to break the peri-phenol hydrogen bond and hydrolyze the imine to the corresponding ketone[2].

  • Workup: Acidify the reaction mixture to pH ~6 using concentrated HCl. Remove the CH₃CN and CH₃OH under vacuum. Extract the residual aqueous layer repeatedly with CHCl₃. Wash the organic layer with brine, dry over MgSO₄, filter, and adsorb onto silica gel for final purification[2].

References

  • Total Synthesis of O-Methylsterigmatocystin Using N-Alkylnitrilium Salts and Carbonyl−Alkene Interconversion in a New Xanthone Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 11-Hydroxyl O-Methylsterigmatocystin and the Role of a Cytochrome P-450 in the Final Step of Aflatoxin Biosynthesis Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 2,6-dihydroxy-4-methoxybenzoate

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and environmentally consciou...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and environmentally conscious research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2,6-dihydroxy-4-methoxybenzoate, grounded in established safety procedures and regulatory compliance. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and precision.

Understanding the Hazard Profile of Methyl 2,6-dihydroxy-4-methoxybenzoate

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of the substance. Methyl 2,6-dihydroxy-4-methoxybenzoate is classified as an irritant. Based on available safety data for structurally similar compounds, exposure can lead to:

  • Skin Irritation: Prolonged contact may cause redness and discomfort.

  • Serious Eye Irritation: Contact with eyes can result in significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Methyl 2,6-dihydroxy-4-methoxybenzoate for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Nitrile or butyl rubber gloves should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.

All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Characterization and Regulatory Context

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While Methyl 2,6-dihydroxy-4-methoxybenzoate is not specifically listed, its irritant properties necessitate its management as a hazardous waste.

It is unlikely to be assigned a specific "P" or "U" list RCRA waste code as it is not an acute hazardous waste nor a discarded commercial chemical product in its pure form in most laboratory settings. Instead, it would likely be classified based on its characteristics. The most appropriate course of action is to manage it as a laboratory chemical waste destined for incineration.

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant procedure for the disposal of Methyl 2,6-dihydroxy-4-methoxybenzoate.

4.1. Waste Segregation: The First Crucial Step

Proper segregation is fundamental to safe chemical waste management.

  • Solid Waste:

    • Collect unadulterated solid Methyl 2,6-dihydroxy-4-methoxybenzoate in a dedicated, properly labeled hazardous waste container.

    • Contaminated items such as weighing boats, gloves, and paper towels should be placed in a separate, sealed container clearly marked as "Solid Waste Contaminated with Methyl 2,6-dihydroxy-4-methoxybenzoate".

  • Liquid Waste:

    • If the chemical is in a solution, do not mix it with other solvent waste streams unless you have confirmed compatibility.

    • It is best practice to collect it in a dedicated liquid waste container.

    • Crucially, never mix chlorinated and non-chlorinated solvents.

4.2. Selection of Appropriate Waste Containers

The integrity of the waste container is vital to prevent leaks and ensure safe transport.

Waste TypePrimary Container MaterialSecondary Containment
Solid High-Density Polyethylene (HDPE) or Borosilicate Glass with a secure screw-top lid.A larger, chemically resistant tub or bin.
Liquid Borosilicate Glass or a compatible plastic container (e.g., HDPE) with a tightly sealing cap.A bottle carrier or a larger tray made of a non-reactive material.
  • Borosilicate glass is highly resistant to a wide range of organic substances and is an excellent choice for both solid and liquid waste.* High-Density Polyethylene (HDPE) is generally resistant to esters and organic acids, making it a suitable option. 4.3. Proper Labeling of Waste Containers

Accurate and clear labeling is a legal requirement and essential for the safety of everyone handling the waste. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Methyl 2,6-dihydroxy-4-methoxybenzoate". Avoid using abbreviations or chemical formulas.

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

4.4. Storage of Chemical Waste in the Laboratory

Proper storage of hazardous waste pending pickup is critical to maintaining a safe laboratory environment.

  • Store waste containers in a designated, well-ventilated area, away from heat sources and direct sunlight.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Segregate waste containers by hazard class (e.g., keep acids away from bases and flammables). * Store hazardous waste below eye level to minimize the risk of spills and accidents.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the disposal of Methyl 2,6-dihydroxy-4-methoxybenzoate.

Disposal_Workflow Disposal Decision Workflow for Methyl 2,6-dihydroxy-4-methoxybenzoate A Start: Unused or Waste Methyl 2,6-dihydroxy-4-methoxybenzoate B Is the waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste (in solution) B->D Liquid E Select a compatible container (HDPE or Borosilicate Glass) C->E F Select a compatible container (Borosilicate Glass or HDPE) D->F G Label container clearly: 'Hazardous Waste' Full Chemical Name Date and Contact Info E->G F->G H Store in a designated, ventilated area, segregated by hazard class G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Likely Disposal Method: Incineration I->J

Caption: Disposal workflow for Methyl 2,6-dihydroxy-4-methoxybenzoate.

Final Disposal and Record Keeping

The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed and reputable disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this. Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and for maintaining an accurate chemical inventory.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Chemical resistance PE-porous. KIK Kunststofftechnik. [Link]

  • LDPE Chemical Compatibility Chart. CP Lab Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Borosilicate glass: a Valuable Material for Scientific and Laboratory Instruments. Steroglass. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • BOROSILICATE GLASS. De Dietrich Process Systems. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical resistance of high and low density polyethylene. Cipax. [Link]

  • Technical Information Chemical Properties of BOROSILICATE Glass. Kavalier. [Link]

  • Borosilicate Glass Properties. GP Scientific Glass Work. [Link]

  • Polyethylene chemical resistance. Braskem. [Link]

  • Borosilicate 3.3 Glass - Physical and Chemical Properties. Vidrasa. [Link]

  • Chemical Performance of PE. Vinidex. [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • EPA Hazardous Waste Code. U.S. Environmental Protection Agency. [Link]

Handling

Advanced Operational Safety &amp; Handling Guide: Methyl 2,6-dihydroxy-4-methoxybenzoate

As a Senior Application Scientist, I recognize that handling highly functionalized phenolic esters requires moving beyond basic safety data sheets. Methyl 2,6-dihydroxy-4-methoxybenzoate is a critical building block in c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized phenolic esters requires moving beyond basic safety data sheets. Methyl 2,6-dihydroxy-4-methoxybenzoate is a critical building block in complex total syntheses, including the development of natural-product-inspired countermeasures against Aflatoxin B1[1] and the synthesis of O-Methylsterigmatocystin[2].

This guide provides a field-proven, self-validating operational framework designed for researchers and drug development professionals. By understanding the mechanistic causality behind its hazards, your laboratory can implement safety protocols that protect personnel while ensuring absolute experimental integrity.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this molecule behaves the way it does. The hazards associated with Methyl 2,6-dihydroxy-4-methoxybenzoate (CAS 19722-76-0) are directly linked to its molecular architecture[3].

Quantitative Chemical Profile
Property / AttributeValue / Description
Chemical Name Methyl 2,6-dihydroxy-4-methoxybenzoate
CAS Number 19722-76-0
Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning
Hazard Causality Analysis
  • H315 / H319 (Skin & Eye Irritation): The resorcinol-like moiety (hydroxyl groups at the C2 and C6 positions) confers weak acidity to the molecule. Upon contact with the slightly alkaline environment of ocular fluid or human perspiration, the compound undergoes partial deprotonation. This acid-base disruption, combined with the lipophilic methoxy and methyl ester groups, facilitates rapid penetration of the stratum corneum, leading to localized protein denaturation and severe irritation[3].

  • H335 (Respiratory Irritation): Routine transfer of this dry powder generates micro-particulates. Inhalation deposits these lipophilic particles deep onto the respiratory mucosa. Once deposited, the ester functionality can undergo enzymatic hydrolysis, triggering localized inflammatory cascades[3].

  • H302 (Harmful if Swallowed): The compound's favorable partition coefficient (LogP) ensures rapid gastrointestinal absorption, necessitating strict administrative controls against accidental ingestion[3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without context. The following matrix dictates equipment selection based on operational scale, grounded in the physical properties of the chemical.

PPE CategoryAnalytical Scale (< 1 g)Preparative Scale (> 10 g)Mechanistic Justification
Hand Protection Single Nitrile (4 mil)Double Nitrile (8 mil total)The lipophilic ester groups increase dermal permeability over time. Double-gloving prevents breakthrough during extended preparative handling.
Eye Protection Safety Glasses (Side shields)Chemical Splash GogglesProtects ocular fluid from the phenolic acid-base disruption caused by airborne dust.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) CoatMitigates static discharge when handling dry powders, preventing dust ignition.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 MaskPrevents inhalation of H335-classified micro-dust during bulk transfer operations.

Preparative-Scale Experimental Workflow

Drawing from advanced synthetic methodologies—such as the total synthesis of O-Methylsterigmatocystin where 13.81 g of this compound is reacted with antimony pentachloride (SbCl5)[2]—the following protocol details the safe handling of Methyl 2,6-dihydroxy-4-methoxybenzoate during a preparative-scale cannula transfer.

Causality Note: We utilize a cannula transfer under argon rather than direct powder addition. Direct addition of bulk powder into an active reaction vessel risks massive aerosolization (exacerbating H335 hazards) and introduces atmospheric moisture, which rapidly quenches moisture-sensitive catalysts[2].

Workflow Step1 1. Weighing (13.81 g, Fume Hood) Step2 2. Dissolution (80 mL CH2Cl2) Step1->Step2 Check1 Validation: Clear Solution? Step2->Check1 Step3 3. Cannula Transfer (Argon Atmosphere) Check1->Step3 Yes Error Agitate until fully dissolved Check1->Error No Step4 4. Reaction (2 h, 25°C) Step3->Step4 Error->Step2

Self-Validating Cannula Transfer Workflow for Preparative Scale Synthesis

Self-Validating Protocol: Cannula Transfer Setup
  • Preparation & Weighing: Inside a certified fume hood (face velocity >100 fpm), tare a dry, argon-flushed round-bottom flask. Weigh exactly 13.81 g (69.72 mmol) of Methyl 2,6-dihydroxy-4-methoxybenzoate[2].

    • Validation Check: Ensure the analytical balance reading stabilizes perfectly. A drifting mass indicates static charge buildup on the powder, which must be immediately mitigated with an anti-static bar to prevent aerosolization.

  • Dissolution: Add 80 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask. Stir magnetically at 400 rpm[2].

    • Validation Check: Visually inspect the flask against a strong backlight. The solution must be completely transparent. Any remaining turbidity indicates undissolved aggregates that will clog the cannula and alter reaction stoichiometry.

  • Cannula Transfer: Insert a 16-gauge stainless steel cannula through the septa of both the source flask and the receiving reaction vessel. Apply positive argon pressure (1-2 psi) to the source flask to initiate the transfer.

  • Reaction Execution: Allow the solution to transfer dropwise over 10-15 minutes into the reaction mixture. Maintain the reaction at room temperature (25°C) for 2 hours[2].

    • Validation Check: Monitor the receiving flask for unexpected exotherms. The temperature should remain stable at 25°C.

  • Quenching: Upon completion, quench the reaction by slowly adding 5% CH₃OH in CH₂Cl₂ to neutralize reactive intermediates and antimony salts before proceeding to silica gel column chromatography[2].

Spill Response & Waste Disposal Plan

In the event of a containment failure, standard sweeping will aerosolize the chemical, violating H335 safety constraints[3]. Follow this self-validating cleanup system:

  • Isolate & Settle: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 2-meter radius for 5 minutes to allow suspended lipophilic dust to settle.

  • Wet-Wipe Neutralization: Do not dry sweep. Lightly mist the spilled solid with isopropanol to suppress dust generation. Wipe the area with absorbent chemical pads.

    • Validation Check: Perform a final wipe of the benchtop using a clean pad moistened with isopropanol. Visually inspect the surface at a low angle with a flashlight; the absence of any white crystalline residue confirms total decontamination.

  • Waste Segregation:

    • If the spill involved CH₂Cl₂ or THF[1][2], place all contaminated pads into a designated Halogenated Organic Waste container.

    • If the spill involved only the neat powder, place it into a Solid Toxic Waste container.

    • Critical Rule: Never mix this waste with aqueous acidic streams, as it may trigger unintended ester hydrolysis and off-gassing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dihydroxy-4-methoxybenzoate
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Methyl 2,6-dihydroxy-4-methoxybenzoate
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